1-Benzylpiperidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEGMEBCXGDFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409117 | |
| Record name | 1-benzylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-65-7 | |
| Record name | 1-benzylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-2-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzylpiperidin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
1-Benzylpiperidin-2-one is a substituted lactam that serves as a valuable building block in organic synthesis. Its structure, comprising a piperidin-2-one core with a benzyl group attached to the nitrogen atom, makes it a precursor for a variety of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies associated with this compound, intended for use by researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is characterized by a six-membered piperidin-2-one ring, which is a cyclic amide or lactam. A benzyl group is attached to the nitrogen atom of this ring. The systematic IUPAC name for this compound is this compound.[1][2]
Key structural identifiers for this compound are summarized in the table below:
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 4783-65-7[1][2] |
| Molecular Formula | C₁₂H₁₅NO[1][2] |
| SMILES | C1CCN(C(=O)C1)CC2=CC=CC=C2[2] |
| InChI | InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2[2] |
| InChIKey | MLEGMEBCXGDFQT-UHFFFAOYSA-N[2] |
The following diagram illustrates the logical relationship between the core structures and the final compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in the table below.
| Property | Value |
| Molecular Weight | 189.25 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 116-118 °C |
| Boiling Point | 147 °C at 0.125 mmHg |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.553 |
| Flash Point | >230 °F (>110 °C) |
| Topological Polar Surface Area | 20.3 Ų[2] |
| XLogP3 | 1.6[2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the N-alkylation of 2-piperidone with a benzyl halide, such as benzyl bromide, in the presence of a base.
Materials:
-
2-Piperidone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-piperidone (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Quench the filtrate with ice water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the benzyl and piperidinone protons. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (-CH₂-) show a singlet at approximately δ 4.6 ppm. The protons of the piperidinone ring appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon of the lactam at around δ 170 ppm. The carbons of the phenyl ring appear in the aromatic region (δ 127-137 ppm), while the benzylic carbon and the carbons of the piperidinone ring are observed in the aliphatic region.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for confirming the molecular weight and assessing the purity of this compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 189. The fragmentation pattern is also characteristic, with a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺), which is a common fragment for benzyl-containing compounds.[3][4]
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam, typically observed in the region of 1640-1680 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of soap and water.
Store in a well-ventilated place. Keep the container tightly closed.
Applications in Research and Development
This compound is a key intermediate in the synthesis of various biologically active molecules. The piperidine and piperidinone scaffolds are prevalent in many pharmaceuticals. The benzyl group can serve as a protecting group for the nitrogen atom or as a key pharmacophoric element. Its derivatives have been investigated for a range of therapeutic applications, including as potential agents for neurological disorders.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented is intended to support researchers and professionals in the effective and safe use of this compound in their scientific endeavors. The well-defined structure and reactivity of this compound make it a versatile tool in the design and synthesis of novel chemical entities with potential therapeutic applications.
References
An In-depth Technical Guide to 1-Benzylpiperidin-2-one (C12H15NO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperidin-2-one, a lactam derivative with the molecular formula C12H15NO, serves as a significant scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This document provides a comprehensive technical overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
This compound, also known as N-benzyl-2-piperidone, is a cyclic amide featuring a benzyl group attached to the nitrogen atom of a piperidin-2-one ring. Its fundamental properties are crucial for its handling, characterization, and application in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C12H15NO | [1][2] |
| Molecular Weight | 189.25 g/mol | [2] |
| CAS Number | 4783-65-7 | [1][2] |
| IUPAC Name | This compound | [2] |
| Density | 1.07 g/mL at 25 °C | [3] |
| Boiling Point | 147 °C at 0.125 mmHg | [3] |
| Refractive Index (n20/D) | 1.553 | [3] |
| Appearance | Colorless to light yellow liquid | |
| Topological Polar Surface Area | 20.3 Ų | [2] |
| XLogP3 | 1.6 | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected characteristic signals are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20-7.40 | m | 5H | Aromatic-H | |
| ~ 4.65 | s | 2H | -CH₂-Ph | |
| ~ 3.30 | t | 2H | -N-CH₂- | |
| ~ 2.50 | t | 2H | -CO-CH₂- | |
| ~ 1.85 | m | 4H | -CH₂-CH₂-CH₂- |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| ~ 170.0 | C=O (Lactam) | |
| ~ 137.5 | Aromatic C (quaternary) | |
| ~ 128.8 | Aromatic CH | |
| ~ 127.8 | Aromatic CH | |
| ~ 127.4 | Aromatic CH | |
| ~ 51.0 | -CH₂-Ph | |
| ~ 49.0 | -N-CH₂- | |
| ~ 32.5 | -CO-CH₂- | |
| ~ 23.0 | -CH₂- | |
| ~ 21.0 | -CH₂- |
Note: The NMR data presented are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Vibrational Mode | Absorption Peak (cm⁻¹) | Intensity |
| C=O Stretch (Amide) | ~ 1640-1680 | Strong |
| Aromatic C-H Stretch | ~ 3030-3100 | Medium |
| Aliphatic C-H Stretch | ~ 2850-2960 | Medium |
| Aromatic C=C Stretch | ~ 1450-1600 | Medium-Weak |
| C-N Stretch | ~ 1200-1350 | Medium |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 189.12 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic fragment for benzyl groups) - Often the base peak. |
| 112 | [M - C₆H₅]⁺ (Loss of phenyl radical) |
| 160 | [M - CO]⁺ (Loss of carbon monoxide) |
Experimental Protocols
Synthesis of this compound via N-Alkylation
A common and effective method for the synthesis of this compound is the N-alkylation of 2-piperidone (also known as δ-valerolactam) with benzyl bromide or benzyl chloride.
References
An In-Depth Technical Guide to 1-Benzylpiperidin-2-one (CAS: 4783-65-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzylpiperidin-2-one (CAS: 4783-65-7), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via N-alkylation of 2-piperidone, and presents its characteristic spectral data. While specific pharmacological and toxicological data for this compound are limited, this guide explores the broader context of benzylpiperidine derivatives, which have shown potential as acetylcholinesterase (AChE) inhibitors and ligands for other central nervous system targets. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds.
Chemical and Physical Properties
This compound, also known as N-Benzyl-2-piperidone, is a lactam derivative. Its core structure consists of a piperidin-2-one ring N-substituted with a benzyl group.[1][2] This structural motif is a common scaffold in the development of neurologically active compounds.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4783-65-7 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO | [5][6] |
| Molecular Weight | 189.25 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Density | 1.07 g/mL at 25 °C | [5] |
| Boiling Point | 147 °C at 0.125 mmHg | [5] |
| Refractive Index (n20/D) | 1.553 | [5] |
| Flash Point | >230 °F (>110 °C) | [6] |
| LogP | 2.137 | [6] |
Synthesis of this compound
The most common method for the synthesis of this compound is the N-alkylation of 2-piperidone with a benzyl halide. This reaction is typically carried out in the presence of a base to deprotonate the lactam nitrogen, facilitating nucleophilic attack on the benzyl halide. A microwave-assisted, solvent-free method offers a rapid and efficient alternative to traditional heating.[7]
Experimental Protocol: Microwave-Assisted N-Benzylation of 2-Piperidone
This protocol is adapted from a general procedure for the N-alkylation of amides and lactams under solvent-free, phase-transfer catalytic conditions using microwave irradiation.[7]
Materials:
-
2-Piperidone
-
Benzyl chloride
-
Potassium hydroxide (KOH), powdered
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Ethanol
-
Household microwave oven (e.g., 900W, operated at reduced power)
-
Mortar and pestle
-
Open conical flask
-
Magnetic stirrer and stir bar (for workup)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and recrystallization
Procedure:
-
Preparation of the Reaction Mixture: In a mortar, grind 1.12 g (20 mmol) of potassium hydroxide to a fine powder. Thoroughly mix the powdered KOH with 2.70 g (20 mmol) of anhydrous potassium carbonate, 0.16 g (0.50 mmol) of tetrabutylammonium bromide (TBAB), and 0.50 g (5.0 mmol) of 2-piperidone.
-
Addition of Alkylating Agent: Transfer the solid mixture to an open conical flask. Add 0.95 g (7.5 mmol) of benzyl chloride dropwise to the mixture.
-
Microwave Irradiation: Stir the mixture briefly with a spatula to ensure initial mixing. Place the open flask in a domestic microwave oven and irradiate at a reduced power setting (e.g., 300W) for 115 seconds. Caution: Superheating can occur. It is advisable to perform initial trials with shorter irradiation times to determine the optimal conditions for the specific microwave unit being used, ensuring that vapors do not escape the flask. The final temperature of the reaction mixture should be monitored and kept below the boiling point of the reactants.
-
Work-up and Purification: After irradiation, allow the reaction mixture to cool to room temperature. Extract the product by adding dichloromethane to the flask, followed by filtration to remove inorganic salts. Wash the organic extract with water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by Kugelrohr distillation or recrystallization from ethanol to yield pure this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |
| 7.20-7.40 | (m, 5H) | Aromatic CH | 170-172 | C=O | |
| 4.60 | (s, 2H) | -NCH₂-Ph | 137-139 | Aromatic C (quaternary) | |
| 3.20-3.30 | (t, 2H) | -NCH₂-CH₂- | 128-129 | Aromatic CH | |
| 2.40-2.50 | (t, 2H) | -CH₂-C=O | 127-128 | Aromatic CH | |
| 1.80-1.90 | (m, 4H) | -CH₂-CH₂-CH₂- | 50-52 | -NCH₂-Ph | |
| 49-51 | -NCH₂-CH₂- | ||||
| 31-33 | -CH₂-C=O | ||||
| 23-25 | -NCH₂-CH₂-CH₂- | ||||
| 21-23 | -CH₂-CH₂-C=O |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.[1][8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3050-3030 | Medium | C-H stretch | Aromatic |
| 2940-2850 | Medium-Strong | C-H stretch | Aliphatic (CH₂) |
| 1650-1630 | Strong | C=O stretch | Amide (Lactam) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1470-1430 | Medium | C-H bend | CH₂ |
| 740-700 and 700-680 | Strong | C-H out-of-plane bend | Monosubstituted Benzene |
Note: The strong carbonyl absorption is a key diagnostic peak for the lactam ring.[10][11]
Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 189 | [C₁₂H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group), often the base peak. |
| 112 | [M - C₆H₅]⁺ | Loss of the phenyl group. |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the benzyl group. |
| 84 | [C₅H₈O]⁺ | Fragmentation of the piperidinone ring. |
Note: The fragmentation pattern is dominated by the stable tropylium cation.[12][13]
Potential Pharmacological Relevance and Biological Activity
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Many N-benzylpiperidine derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3] The N-benzyl group in these compounds often plays a crucial role in binding to the active site of the cholinesterase enzymes.[4]
Other CNS Targets
The N-benzylpiperidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives have been investigated as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders, and as inhibitors of the serotonin transporter (SERT), suggesting potential applications as antidepressants.[3]
Safety and Handling
This compound is classified as an irritant.[6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
Conclusion
This compound is a versatile building block in organic synthesis with potential applications in the development of novel therapeutic agents. This guide has provided a detailed summary of its chemical and physical properties, a practical synthesis protocol, and an overview of its spectral characteristics. While direct biological data for this specific compound is sparse, the established pharmacological relevance of the N-benzylpiperidine scaffold warrants further investigation into the biological activity of this compound and its derivatives. This document serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this compound.
References
- 1. rsc.org [rsc.org]
- 2. 1-Benzyl-2-piperidone | C12H15NO | CID 5170076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzylpiperidone | CAS#:4783-65-7 | Chemsrc [chemsrc.com]
- 7. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Profile of 1-Benzylpiperidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic compound 1-Benzylpiperidin-2-one. This document is intended to serve as a core reference for researchers and professionals engaged in drug development and chemical analysis, offering detailed spectral information and the methodologies for its acquisition.
Introduction
This compound is a lactam derivative with a benzyl substituent on the nitrogen atom. As a versatile chemical intermediate, its structural elucidation is paramount for its application in synthetic chemistry and drug discovery. This guide presents its characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for its identification and characterization.
Spectroscopic Data
The following sections summarize the quantitative spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| 4.60 | s | 2H | Benzyl CH₂ |
| 3.25 | t | 2H | N-CH₂ (Piperidinone ring) |
| 2.50 | t | 2H | CO-CH₂ (Piperidinone ring) |
| 1.90 - 1.80 | m | 4H | CH₂-CH₂ (Piperidinone ring) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O (Carbonyl) |
| 137.0 | Aromatic C (Quaternary) |
| 128.7 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.3 | Aromatic CH |
| 51.0 | Benzyl CH₂ |
| 49.5 | N-CH₂ (Piperidinone ring) |
| 31.0 | CO-CH₂ (Piperidinone ring) |
| 23.0 | CH₂ (Piperidinone ring) |
| 21.5 | CH₂ (Piperidinone ring) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3030 | Medium | Aromatic C-H stretch |
| 2940-2860 | Medium | Aliphatic C-H stretch |
| 1645 | Strong | C=O stretch (Amide I band) |
| 1495, 1450 | Medium | Aromatic C=C stretch |
| 730, 695 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 189 | 40 | [M]⁺ (Molecular ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 118 | 35 | [M - C₆H₅]⁺ |
| 160 | 25 | [M - C₂H₅]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-1.0 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans, with broadband proton decoupling.
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of this compound was prepared by dissolving a small amount of the solid sample in a volatile solvent such as methylene chloride and depositing a drop of the solution onto a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate completely, leaving a thin, uniform film of the sample on the plate.[1][2]
Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, over a range of 4000-400 cm⁻¹. The spectrum was acquired by averaging 16 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
Instrumentation and Data Acquisition: Mass spectral data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC was equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature was programmed to start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the compound. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.[3]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Conclusion
The spectroscopic data and protocols presented in this guide provide a detailed and foundational understanding of the chemical structure of this compound. This information is crucial for its unambiguous identification, quality control, and for guiding its use in further research and development activities within the pharmaceutical and chemical industries. The combination of NMR, IR, and MS data offers a powerful and comprehensive approach to the structural characterization of this important synthetic intermediate.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-Benzylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Benzylpiperidin-2-one. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with this compound or similar N-substituted piperidinone scaffolds. The guide presents quantitative NMR data in a structured format, details the experimental protocols for spectral acquisition, and includes a visual representation of the molecular structure and its NMR-relevant atom numbering.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on established chemical shift principles and data from analogous structures.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.35 | m | 5H | Ar-H |
| 4.65 | s | 2H | N-CH₂-Ph |
| 3.20 - 3.25 | t | 2H | H-6 (N-CH₂) |
| 2.45 - 2.50 | t | 2H | H-3 (C(=O)-CH₂) |
| 1.80 - 1.90 | m | 4H | H-4, H-5 |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C-2 (C=O) |
| 137.0 | Ar-C (ipso) |
| 128.8 | Ar-C |
| 127.8 | Ar-C |
| 127.5 | Ar-C |
| 51.0 | N-CH₂-Ph |
| 49.5 | C-6 (N-CH₂) |
| 32.5 | C-3 (C(=O)-CH₂) |
| 23.0 | C-5 |
| 21.5 | C-4 |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard procedures for small organic molecules.
1. Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution was transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: -5 to 220 ppm
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.
Caption: Structure of this compound with atom numbering.
The Core Mechanism of Action of 1-Benzylpiperidin-2-one Derivatives as Cholinesterase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 1-benzylpiperidin-2-one derivatives, a prominent class of compounds investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The core of their therapeutic effect lies in the potent inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, these derivatives increase the levels and duration of action of acetylcholine in the brain, a key strategy for alleviating the cognitive symptoms associated with Alzheimer's. Many of these compounds are analogues of Donepezil, a clinically approved acetylcholinesterase inhibitor.[1]
Quantitative Data Summary: Inhibitory Potency
The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A lower IC50 value indicates greater potency. The following table summarizes the in vitro activity for a selection of these derivatives.
| Compound Reference/Name | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) |
| Donepezil (Reference) | AChE (human) | 0.011 | ~300 |
| BuChE (equine) | 3.3 | ||
| Compound 108a | AChE | 0.00044 | 3113 |
| Compound 2d | AChE (human) | 0.008 | - |
| Compound 8t | AChE (human) | 0.0018 | - |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 0.0057 | 1250 |
| Compound 40a | AChE | 0.0089 | - |
| Compound 40d | AChE | 0.0159 | - |
| Compound 8b | AChE (electric eel) | 0.021 | - |
| Compound 40c | AChE | 0.0211 | - |
| Compound 8f | AChE (electric eel) | 0.061 | - |
| Compound 116b | AChE | 0.11 | - |
| Compound 8h | AChE (electric eel) | 0.13 | - |
| Compound 9m | AChE | 0.21 | >476 |
| Compound 15b | AChE (electric eel) | 0.39 | - |
| 6-O-desmethyl donepezil (7) | AChE (electric eel) | 0.41 | - |
| Compound 8g | AChE (electric eel) | 0.79 | - |
| Compound 9a | AChE | 3.14 | >32 |
| Compound 9j | BuChE | 3.71 | - |
| Compound 19 | AChE | 5.10 | 5.25 |
| BuChE | 26.78 | ||
| Compound 112k | BuChE | 0.08 | - |
| Compound 15j | BuChE (equine) | 0.16 | - |
Core Mechanism: Dual Binding to Acetylcholinesterase
The primary mechanism of action for many this compound derivatives is the reversible inhibition of acetylcholinesterase. Molecular docking studies have revealed a sophisticated interaction where these molecules simultaneously bind to two distinct sites within the enzyme's active site gorge: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[2][3]
The N-benzylpiperidine moiety is crucial for this dual binding. The benzyl group often engages in π-π stacking interactions with aromatic residues like Tryptophan (Trp86) in the CAS.[3] Concurrently, other parts of the molecule, such as an indanone or a similar aromatic system, interact with residues like Trp286 in the PAS.[3][4] This dual-site binding effectively blocks the entry of the substrate, acetylcholine, to the catalytic site and hinders its hydrolysis, thereby increasing acetylcholine levels in the synaptic cleft.
Experimental Protocols
Synthesis of this compound Derivatives (General Protocol)
A common synthetic route to these derivatives involves the N-alkylation of a piperidine precursor with a suitable benzyl halide.[5]
Materials:
-
Substituted piperidine (1.0 equivalent)
-
Substituted benzyl halide (e.g., benzyl bromide) (1.0-1.2 equivalents)
-
Inorganic base (e.g., potassium carbonate, K2CO3) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, acetone)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted piperidine and the inorganic base in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted benzyl halide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final this compound derivative.[5]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.[6][7]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant sources
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the designated wells.
-
Add the AChE enzyme solution to each well and pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[7]
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every 2 minutes for 10 minutes) using a microplate reader.[8]
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Experimental and Developmental Workflow
The development of this compound derivatives as potential therapeutic agents follows a structured workflow from initial design to in vivo evaluation.
This workflow begins with the rational design of novel derivatives, often guided by structure-activity relationship (SAR) studies and computational modeling. Following synthesis and purification, the compounds undergo in vitro screening to assess their inhibitory potency against AChE and BuChE. The resulting data informs the design of new, potentially more effective, derivatives in an iterative process. Promising lead compounds may then advance to in vivo studies to evaluate their efficacy and safety in animal models of cognitive impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Multifaceted Biological Activities of N-Benzyl Piperidone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-benzyl piperidone scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the diverse biological activities exhibited by N-benzyl piperidone derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to N-Benzyl Piperidone Compounds
N-benzyl piperidone is a heterocyclic compound featuring a piperidone ring N-substituted with a benzyl group. This core structure serves as a key building block in the synthesis of numerous derivatives with a broad spectrum of pharmacological properties. The structural flexibility of the N-benzyl piperidone moiety allows for modifications that can fine-tune the compound's interaction with various biological targets, leading to a range of activities including acetylcholinesterase inhibition, anticancer effects, and antimicrobial properties. The N-benzyl group often plays a crucial role in establishing cation-π interactions with target proteins, a key aspect of its medicinal chemistry.
Acetylcholinesterase (AChE) Inhibitory Activity
A significant area of investigation for N-benzyl piperidone derivatives is their potential as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
Quantitative Data: AChE and BuChE Inhibition
The following table summarizes the in vitro inhibitory activity of various N-benzyl piperidone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound/Derivative | Target Enzyme | IC50 Value | Reference Compound | IC50 Value (Reference) | Citation |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | - | - | [1] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | - | - | [2] |
| Compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione) | BuChE | 0.72 µM | - | - | [3] |
| Derivative 4a | AChE | 2.08 ± 0.16 µM | - | - | [4] |
| Derivative 4a | BuChE | 7.41 ± 0.44 µM | - | - | [4] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 µM | - | - | |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 µM | - | - | |
| Donepezil | AChE | 6.7 nM | Tacrine | 77 nM | [3] |
| Donepezil | BuChE | 7400 nM | Tacrine | 69 nM | [3] |
Anticancer Activity
N-benzyl piperidone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of several N-benzyl piperidone compounds against various human cancer cell lines are presented below. CC50 represents the concentration of the compound that causes 50% cell death, while IC50 indicates the concentration that inhibits 50% of cell growth.
| Compound | Cell Line | Cancer Type | CC50/IC50 (µM) | Reference Compound | IC50 (µM) (Reference) | Citation |
| P3 | HL-60 | Leukemia | 1.7 | Melphalan | 17.8 (average) | [5] |
| P4 | HL-60 | Leukemia | 2.0 | Melphalan | 17.8 (average) | [5] |
| P5 | CCRF-CEM | Leukemia | 1.52 (average) | Melphalan | 17.8 (average) | [5] |
| P3 | Hs27 (non-cancer) | Fibroblast | 4.99 | - | - | [5] |
| P4 | MCF-10A (non-cancer) | Breast | 3.83 | - | - | [5] |
| P5 | MCF-10A (non-cancer) | Breast | 3.84 | - | - | [5] |
| Doxorubicin | HepG2 | Liver | 12.2 | - | - | |
| Doxorubicin | MCF-7 | Breast | 2.5 | - | - | |
| Doxorubicin | HeLa | Cervical | 2.9 | - | - |
Signaling Pathways in Anticancer Activity
N-benzyl piperidone compounds have been shown to exert their anticancer effects by modulating several critical signaling pathways, including the NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer.
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Certain N-benzyl piperidone derivatives have been found to suppress the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by N-benzyl piperidone compounds.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell proliferation, growth, and survival. Its aberrant activation is a frequent event in cancer. Some N-benzyl piperidone derivatives have demonstrated the ability to inhibit this pathway, leading to a reduction in cancer cell viability.
Caption: Inhibition of the PI3K/Akt signaling pathway by N-benzyl piperidone compounds.
Antimicrobial Activity
Certain N-benzyl piperidone derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action in this context is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-benzyl piperidone derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) (Reference) | Citation |
| N-benzyl-2,2,2-trifluoroacetamide | Aspergillus flavus | 15.62 | - | - | [6] |
| N-benzyl-2,2,2-trifluoroacetamide | Botrytis cinerea | 31.25 | - | - | [6] |
| N-benzyl-2,2,2-trifluoroacetamide | Candida albicans | 62.5 | - | - | [6] |
| Monoketone Curcuminoid 13 | Streptococcus mutans | 250 | - | - | [7] |
| Monoketone Curcuminoid 1 | Streptococcus salivarius | 250 | - | - | [7] |
| Monoketone Curcuminoid 1 | Lactobacillus paracasei | 250 | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of N-Benzyl Piperidone Derivatives
A general procedure for the synthesis of N-benzyl piperidone derivatives involves the condensation of an appropriate aromatic aldehyde with 4-piperidone.
Caption: A generalized workflow for the synthesis of N-benzyl piperidone derivatives.
Protocol:
-
Reaction Setup: To a solution of 4-piperidone (1 equivalent) in a suitable solvent (e.g., ethanol), add the desired aromatic aldehyde (2 equivalents) and a catalytic amount of a base (e.g., sodium hydroxide).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme
-
Test compounds (N-benzyl piperidone derivatives)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds in appropriate solvents.
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specified duration (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (N-benzyl piperidone derivatives)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-benzyl piperidone derivatives and incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 or CC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Test compounds (N-benzyl piperidone derivatives)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat the cancer cells with the N-benzyl piperidone compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[4][8][9][10]
Structure-Activity Relationship (SAR)
Structure-activity relationship (SAR) studies of N-benzyl piperidone derivatives have provided valuable insights for the rational design of more potent and selective compounds. For instance, in the context of AChE inhibition, modifications to the benzyl ring and the piperidine core have been shown to significantly impact inhibitory activity.[2][11] Similarly, for anticancer activity, the nature and position of substituents on the benzylidene moieties attached to the piperidone ring are critical for cytotoxicity.
Conclusion
N-benzyl piperidone compounds represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their potential as acetylcholinesterase inhibitors for Alzheimer's disease, as potent and selective anticancer agents, and as antimicrobial compounds highlights their therapeutic promise. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts focused on lead optimization based on SAR studies and in vivo evaluation will be crucial in translating the potential of these compounds into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzylpiperidin-2-one as a precursor in organic synthesis
An In-depth Technical Guide to 1-Benzylpiperidin-2-one as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a six-membered N-substituted lactam (also known as N-benzyl-δ-valerolactam), is a versatile precursor in modern organic synthesis. Its structure combines a robust piperidine core, a reactive lactam carbonyl, and an N-benzyl group that serves as both a crucial protecting group and a bulky substituent influencing stereochemical outcomes. This guide provides a comprehensive overview of its synthesis, key reactions, and its strategic importance in constructing complex molecular architectures, particularly for the development of novel therapeutics and the synthesis of natural product analogues. The piperidine scaffold is a privileged motif in medicinal chemistry, and precursors like this compound offer a valuable entry point to novel, diversely substituted piperidine derivatives.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are essential for its use in synthesis. The benzyl group significantly influences its physical characteristics compared to the unsubstituted 2-piperidone.
| Property | Value | Reference |
| CAS Number | 4783-65-7 | [1] |
| Molecular Formula | C₁₂H₁₅NO | [1][2] |
| Molecular Weight | 189.25 g/mol | [1] |
| Appearance | Oily Liquid to Solid | [2] |
| Melting Point | 116-118 °C | [2] |
| Boiling Point | 147 °C @ 0.125 mmHg | [2] |
| Density | 1.07 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.553 | [2] |
Synthesis of this compound
The most direct and common method for synthesizing this compound is the N-alkylation of 2-piperidone (δ-valerolactam) with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This reaction proceeds via a nucleophilic substitution, where the deprotonated lactam nitrogen attacks the benzylic carbon.
Caption: General workflow for the N-alkylation of 2-piperidone.
Experimental Protocol: N-Benzylation of 2-Piperidone
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
2-Piperidone (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-piperidone and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to afford pure this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate primarily due to the reactivity of the C3 position (α to the carbonyl group). The protons at this position are acidic and can be selectively removed by a strong base to form a nucleophilic enolate, which can then be functionalized with a variety of electrophiles.
Caption: Key synthetic pathways starting from this compound.
α-Functionalization via Enolate Formation
The generation of an enolate from this compound opens a gateway to a wide range of C-C and C-heteroatom bond formations at the C3 position. This strategy is foundational for creating substituted piperidine skeletons.
Generalized Experimental Protocol: α-Alkylation
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq.)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve this compound in anhydrous THF in a dry, nitrogen-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 3-alkyl-1-benzylpiperidin-2-one.[4]
This protocol can be adapted for various electrophiles, as summarized in the table below.
| Electrophile | Reagent Example | Product Class |
| Alkyl Halide | CH₃I, CH₃CH₂Br | 3-Alkyl-1-benzylpiperidin-2-one |
| Aldehyde/Ketone | Benzaldehyde | 3-(Hydroxyalkyl)-1-benzylpiperidin-2-one |
| Acyl Chloride | Acetyl Chloride | 3-Acyl-1-benzylpiperidin-2-one |
| Halogenating Agent | N-Bromosuccinimide (NBS) | 3-Halo-1-benzylpiperidin-2-one |
Subsequent Transformations
Once functionalized, the resulting 3-substituted lactam is a precursor to highly valuable substituted piperidines.
-
Lactam Reduction: The carbonyl group can be fully reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3-substituted-1-benzylpiperidine. This transformation converts the planar amide bond into a stereogenic center at the nitrogen, providing access to the fully saturated heterocyclic core.
-
N-Debenzylation: The N-benzyl group is a versatile protecting group that can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C). This unmasks the secondary amine, which can be used for further derivatization, such as N-acylation, N-alkylation, or coupling reactions, providing access to a vast chemical space.
Role in Drug Discovery and Alkaloid Synthesis
The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs that target the central nervous system (CNS) and other biological systems.[5][6] While many synthetic routes target C4 substitution, precursors like this compound provide a reliable pathway to C3- and C5-substituted piperidines, offering alternative vectors for molecular design.
The synthesis of piperidine alkaloids, a class of natural products with diverse biological activities, often relies on piperidone-based synthons.[7][8] The methods described herein allow for the construction of substituted piperidine cores that mimic the structures of various alkaloids, serving as a starting point for the total synthesis of natural products or the creation of novel analogues with improved pharmacological profiles.
References
- 1. 1-Benzyl-2-piperidone | C12H15NO | CID 5170076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Acetylcholinesterase Inhibition by 1-Benzylpiperidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibition of acetylcholinesterase (AChE) by analogs based on the 1-benzylpiperidine scaffold. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological conditions characterized by a cholinergic deficit.[1][2] The 1-benzylpiperidine moiety is a key pharmacophore found in several potent AChE inhibitors, including the well-known drug Donepezil (E2020).[3][4] This document synthesizes quantitative data, details common experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.
Quantitative Data: Inhibitory Potency of 1-Benzylpiperidine Analogs
The inhibitory activity of a compound against acetylcholinesterase is most commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1] The following tables summarize the IC₅₀ values for various series of 1-benzylpiperidine analogs against different sources of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Table 1: Inhibitory Activity of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Analogs [5][6]
| Compound | R Substituent | eeAChE IC₅₀ (µM) | eqBChE IC₅₀ (µM) | huAChE IC₅₀ (µM) | huBChE IC₅₀ (µM) |
| 15b | 2-Br | 0.39 ± 0.11 | 0.66 ± 0.16 | 1.49 ± 0.43 | 1.33 ± 0.55 |
| 15j | 4-Cl | 0.39 ± 0.15 | 0.16 ± 0.04 | 1.25 ± 0.48 | 0.66 ± 0.22 |
| Donepezil | Reference | 0.05 ± 0.01 | 7.14 ± 0.25 | - | - |
| Tacrine | Reference | 0.25 ± 0.06 | 0.04 ± 0.01 | - | - |
-
eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase.
Table 2: Inhibitory Activity of Functionalized 1-Benzylpiperidine Derivatives [2]
| Compound | Core Structure Modification | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 7 | 1-benzyl-1,2,3,4-tetrahydroisoquinoline | 35.10 ± 1.15 | > 200 |
| 8 | 3-F-benzyl-1,2,3,4-tetrahydroisoquinoline | 28.34 ± 0.98 | > 200 |
| 10 | 3-Br-benzyl-1,2,3,4-tetrahydroisoquinoline | 41.21 ± 1.54 | > 200 |
| 19 | 4-F-phenylacetate on piperidine | 5.10 ± 0.24 | 26.78 ± 0.81 |
| Galantamine | Reference | 1.19 ± 0.046 | 14.23 ± 0.54 |
Table 3: Highly Potent Indanone and Benzoylaminoethyl Piperidine Derivatives
| Compound | Name/Class | AChE IC₅₀ (nM) | Selectivity (AChE vs. BuChE) | Reference |
| 13e (Donepezil) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | 1250-fold | [3] |
| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | 18,000-fold | [7] |
Mechanism of Action and Cholinergic Signaling
Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, enhancing the activation of postsynaptic cholinergic receptors and prolonging neurotransmission.[8] The 1-benzylpiperidine moiety of many inhibitors plays a crucial role by interacting with key amino acid residues in the AChE active site, which is composed of a catalytic active site (CAS) at the base of a deep gorge and a peripheral anionic site (PAS) at its entrance.[4][5]
Kinetic studies reveal that these analogs can act via different mechanisms. For instance, compounds 15b and 15j were found to be competitive inhibitors, meaning they bind directly to the active site, competing with the substrate.[5][6] In contrast, Donepezil (E2020) exhibits a mixed-type inhibition, suggesting it binds to both the free enzyme and the enzyme-substrate complex.[9]
Experimental Protocols: AChE Inhibition Assay
The most widely used method for measuring AChE inhibition is the spectrophotometric assay developed by Ellman.[5][10] This colorimetric method uses acetylthiocholine (ATCI) as a substrate, which is hydrolyzed by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[10] The rate of TNB formation is directly proportional to AChE activity.
Detailed Protocol (96-Well Plate Format)
A. Materials and Reagents:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[1]
-
AChE Enzyme: Acetylcholinesterase from electric eel or human recombinant sources. Prepare a stock solution in the assay buffer.[10]
-
Substrate (ATCI): Acetylthiocholine iodide solution (14-15 mM) prepared in deionized water.[1]
-
Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) solution in assay buffer.[1]
-
Test Compounds: Dissolve the 1-benzylpiperidine analogs in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Positive Control: A known AChE inhibitor like Donepezil.[10]
-
Microplate Reader: Capable of measuring absorbance at 412 nm.
B. Experimental Workflow:
C. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.[1]
-
Determine the percentage of inhibition for each concentration of the test compound using the formula:[1] % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
Structure-Activity Relationships (SAR)
Analysis of the quantitative data reveals key structural features of 1-benzylpiperidine analogs that influence their AChE inhibitory potency. Molecular docking studies suggest that the N-benzylpiperidine moiety interacts with key residues like Trp86 in the CAS, while other parts of the molecule can interact with the PAS (e.g., Trp286, Tyr341).[2][6]
Key SAR insights include:
-
Substituents on the Benzyl Ring: Halogen substituents (e.g., Bromo, Chloro) at the ortho- or para-positions of the benzyl ring tend to enhance inhibitory activity.[4][5][6] In contrast, methyl substitutions have been shown to decrease activity.[6]
-
Piperidine C4 Position: Introducing bulky and rigid moieties at the C4 position of the piperidine ring, such as the dimethoxy-indanone group in Donepezil, leads to a substantial increase in potency.[3]
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for activity, as it likely interacts with the anionic sites of the enzyme. N-benzoylpiperidine derivatives, where the nitrogen is part of an amide and thus less basic, are almost inactive.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1-Benzylpiperidin-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-benzylpiperidin-2-one, a valuable intermediate in the development of various therapeutic agents. The synthesis is achieved through the N-alkylation of δ-valerolactone (piperidin-2-one) with benzyl bromide using a mild base. This method offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Introduction
1-Benzylpiperidine derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The piperidin-2-one scaffold, in particular, serves as a key building block for the synthesis of molecules with potential applications in neurodegenerative diseases and other central nervous system disorders. The N-benzyl group can play a crucial role in modulating the pharmacological properties of these compounds. This protocol details a reliable method for the preparation of this compound, starting from commercially available δ-valerolactone.
Reaction Scheme
The synthesis proceeds via the N-alkylation of the lactam nitrogen of δ-valerolactone with benzyl bromide in the presence of a base.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| δ-Valerolactone (1) | 1.0 eq |
| Benzyl Bromide | 1.1 eq |
| Potassium Carbonate | 2.0 eq |
| Product | |
| Molecular Formula | C₁₂H₁₅NO[1] |
| Molecular Weight | 189.25 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] |
| Melting Point | 116-118 °C[2] |
| Boiling Point | 147 °C/0.125 mmHg[2] |
| Density | 1.07 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.553[2] |
| Reaction Conditions | |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Reflux |
| Reaction Time | Monitored by TLC |
| Yield | |
| Theoretical Yield | To be calculated based on starting material |
| Actual Yield | Dependent on experimental execution |
Experimental Protocol
This protocol is adapted from general N-alkylation procedures for piperidines.
Materials:
-
δ-Valerolactone (piperidin-2-one)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add δ-valerolactone (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Addition of Alkylating Agent: While stirring at room temperature, add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Hazards
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1]
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.
-
Thin-Layer Chromatography (TLC): To assess the purity of the product.
This detailed protocol provides a solid foundation for the successful synthesis of this compound, a key intermediate for further research and development in the pharmaceutical sciences.
References
One-Pot Synthesis of 1-Benzyl-4-piperidone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-piperidone and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds. The piperidine structural motif is prevalent in numerous natural products and clinically significant drugs, including analgesics, antipsychotics, and antiviral agents. The benzyl group serves as a convenient protecting group for the piperidine nitrogen, which can be readily removed or modified in subsequent synthetic steps. The carbonyl group at the 4-position provides a reactive handle for further functionalization, making these compounds versatile building blocks in medicinal chemistry. Notably, 1-benzyl-4-piperidone is a key precursor in the synthesis of potent analgesics like fentanyl and its analogues, as well as menin inhibitors for potential leukemia treatment.[1][2] This document provides detailed protocols for two common and efficient one-pot synthetic routes to 1-benzyl-4-piperidone derivatives.
Data Presentation
The following tables summarize the quantitative data for the two primary one-pot synthetic methods described in this document.
Table 1: One-Pot Synthesis via Michael Addition and Dieckmann Condensation
| Starting Materials | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Benzylamine, Methyl acrylate | Sodium metal, Methanol, Hydrochloric acid, Sodium hydroxide | Toluene | Addition: 10-16 h, Condensation: 2-3 h, Decarboxylation: 4-8 h | Addition: RT, Condensation: 100-125, Decarboxylation: 80-100 | 75.3 - 78.4 | [3][4][5] |
| Benzylamine, Methyl acrylate | Methanol | Methanol | 10 h | 60 | High Purity | [6] |
Table 2: One-Pot Synthesis via N-Alkylation
| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 4-Piperidone monohydrate hydrochloride | Benzyl bromide, Potassium carbonate | DMF | 14 h | 65 | 89.28 | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Benzylamine and Methyl Acrylate via Dieckmann Condensation
This protocol outlines a one-pot procedure involving an initial Michael addition of benzylamine to methyl acrylate, followed by a Dieckmann condensation, and subsequent hydrolysis and decarboxylation.
Materials:
-
Benzylamine
-
Methyl acrylate
-
Sodium metal
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid
-
35% Sodium Hydroxide solution
-
Ethyl acetate
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a dry 250 mL three-necked flask equipped with a stirrer and reflux condenser, add 150 mL of anhydrous toluene and 2.8 g of sodium metal.
-
Heat the mixture to reflux with stirring.
-
Add 1 mL of anhydrous methanol to initiate the reaction.
-
Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine (prepared by the Michael addition of benzylamine and methyl acrylate). A separate preliminary step for the Michael addition involves dissolving benzylamine and methyl acrylate (in a molar ratio of 1:2 to 1:2.5) in methanol and stirring at room temperature for 10-16 hours.[4]
-
After the addition is complete, continue to reflux for 6 hours. Add an additional 100 mL of anhydrous toluene in portions during reflux to maintain a stirrable mixture.
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with 150 mL of 25% (w/v) hydrochloric acid.
-
Reflux the acidic aqueous layer in an oil bath for 5 hours, or until a ferric chloride test indicates the absence of the β-keto ester intermediate.
-
Cool the reaction mixture and neutralize to a pH of approximately 8.5 by adding 35% sodium hydroxide solution with stirring.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the ethyl acetate by distillation and purify the residue by vacuum distillation to obtain 1-benzyl-4-piperidone.[3]
Protocol 2: One-Pot Synthesis via Direct N-Alkylation of 4-Piperidone
This protocol describes the direct N-alkylation of 4-piperidone hydrochloride with benzyl bromide in a one-pot reaction.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous Potassium Carbonate
-
Dry N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate
-
Water
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Sodium Sulfate
-
Methanol
-
Chloroform
Procedure:
-
In a suitable reaction flask, stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in 25 mL of dry DMF for 30 minutes at room temperature.[3]
-
Add benzyl bromide (2 mL, 16.82 mmol) dropwise to the reaction mixture.
-
Heat the mixture at 65 °C for 14 hours.[3]
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Quench the filtrate with 25 mL of ice water.
-
Extract the aqueous mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water (2 x 15 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization from 2% methanol in chloroform to yield the final product.[3]
Visualizations
Caption: Workflow for one-pot synthesis of 1-Benzyl-4-piperidone.
Caption: Logical relationship in the synthesis and application of derivatives.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 5. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]
- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
Application Notes and Protocols for the N-alkylation of Piperidone with Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of piperidone with benzyl bromide, a crucial transformation in the synthesis of various pharmaceutical compounds. The resulting product, N-benzyl-4-piperidone, is a key intermediate in the preparation of drugs such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1]
Introduction
The N-alkylation of piperidone is a fundamental reaction in medicinal chemistry, enabling the introduction of various substituents onto the piperidine ring. This modification can significantly influence the pharmacological properties of the resulting molecule.[2] The reaction between piperidone and benzyl bromide proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the piperidone acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion.[3] Careful control of reaction conditions is necessary to achieve high yields and minimize side reactions, such as the formation of quaternary ammonium salts.[4]
Data Presentation
The following tables summarize quantitative data from various reported methods for the N-alkylation of 4-piperidone.
Table 1: Reaction Conditions for Direct N-Alkylation of 4-Piperidone with Benzyl Bromide
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Piperidone Monohydrate Hydrochloride | Anhydrous Potassium Carbonate (K₂CO₃) | Dry N,N-Dimethylformamide (DMF) | 65 | 14 | 89.28 | [5][6] |
| 4-Piperidone | Potassium Carbonate (K₂CO₃) | Ethanol (EtOH) | 80 (Microwave) | 0.67 | - | [7] |
Table 2: Alternative Synthesis of N-Benzyl-4-piperidone
| Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine, Methyl Acrylate | Sodium Metal, Methanol | Anhydrous Toluene | Reflux | 6 | 78.4 | [6] |
| Benzylamine, Acrylate | Organic Base (e.g., Sodium Methoxide) | Alcohol-based organic solvent | 50-85 | 9-16 | - | [1] |
Experimental Protocols
Protocol 1: Direct N-Alkylation of 4-Piperidone with Benzyl Bromide
This protocol describes a common and effective method for the synthesis of N-benzyl-4-piperidone.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Benzyl bromide
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq).
-
Add dry DMF to the flask.
-
Slowly add benzyl bromide (1.15 eq) dropwise to the reaction mixture.[5][6]
-
Heat the reaction mixture to 65°C and maintain this temperature for 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Quench the filtrate with ice water.
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).[5][6]
-
Combine the organic layers and wash sequentially with water and brine.[5][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][6]
-
The crude product can be purified by crystallization or column chromatography on silica gel to yield pure N-benzyl-4-piperidone.[5][6]
Visualizations
Caption: Experimental workflow for the direct N-alkylation of 4-piperidone.
Caption: Reaction scheme and mechanism for the N-alkylation of 4-piperidone.
References
- 1. Page loading... [guidechem.com]
- 2. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for the Purification of 1-Benzylpiperidin-2-one by Column Chromatography
Introduction
1-Benzylpiperidin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can impact the safety, efficacy, and stability of the final drug product. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. This method is a robust and widely accessible technique for separating the target compound from unreacted starting materials and byproducts.[1] The protocol is intended for researchers, scientists, and drug development professionals involved in the synthesis and purification of heterocyclic compounds.
The purification strategy is based on the principle of normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[2] Separation is achieved based on the differential adsorption of the compounds to the silica gel; more polar compounds will have a stronger interaction with the stationary phase and thus elute later than less polar compounds.
Potential Impurities
A thorough understanding of the potential impurity profile is critical for designing an effective purification strategy. In a typical synthesis of this compound from benzylamine and a suitable five-carbon electrophile (e.g., ethyl 5-bromovalerate), common impurities may include:
-
Unreacted Benzylamine: A primary amine that is more polar than the product.
-
Unreacted Alkylating Agent: The polarity will depend on the specific reagent used.
-
Byproducts of Side Reactions: These can vary depending on the reaction conditions.
-
Over-alkylated Products: Such as quaternary ammonium salts, which are highly polar and will strongly adhere to the silica gel.[3]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Stationary Phase: Silica gel, 230-400 mesh
-
Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Glass chromatography column with a stopcock
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
-
Sand (acid-washed)
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired product has a retention factor (Rf) of approximately 0.3, as this generally provides the best separation.
-
Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
The solvent system that gives an Rf of ~0.3 for this compound and good separation from its impurities should be used for the column chromatography.
Column Preparation (Wet Packing Method)
-
Select an appropriately sized column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight, with the higher ratio used for more difficult separations.[4]
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of the calculated amount of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to aid in uniform packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the sand.
Sample Loading (Dry Loading Method)
Dry loading is often preferred as it can lead to better resolution.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Gently add a thin layer of sand on top of the sample layer.
Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution with the solvent system determined by TLC. A gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity by adding more ethyl acetate, is often effective.
-
Collect the eluent in fractions of appropriate volume.
-
Monitor the separation by spotting aliquots of the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure this compound.
Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
The purified this compound should be obtained as a solid or oil.
Data Presentation
The following table summarizes typical data obtained from the purification of this compound by column chromatography.
| Parameter | Value |
| Crude Product Weight | 5.0 g |
| Silica Gel Weight | 200 g (40:1 ratio) |
| Initial Mobile Phase | 9:1 n-Hexane:Ethyl Acetate |
| Final Mobile Phase | 7:3 n-Hexane:Ethyl Acetate |
| Rf of Pure Product | ~0.3 in 8:2 n-Hexane:Ethyl Acetate |
| Yield of Pure Product | 4.2 g (84%) |
| Purity (by HPLC) | >98% |
Workflow Diagram
The following diagram illustrates the logical workflow of the purification process.
References
The 1-Benzylpiperidin-2-one Scaffold: A Privileged Motif in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidin-2-one scaffold, a core heterocyclic structure, has emerged as a versatile and privileged motif in the landscape of medicinal chemistry. Its unique combination of a rigid lactam ring and a flexible N-benzyl group provides a valuable framework for the design of novel therapeutic agents targeting a diverse range of biological entities. While extensive research has been conducted on the broader class of N-benzylpiperidones, this document will focus on the potential applications and methodologies associated with the this compound core, drawing insights from its closely related and more extensively studied isomers, particularly 1-benzylpiperidin-4-one, due to the relative scarcity of publicly available data on the 2-one isomer itself.
Derivatives of the N-benzylpiperidone scaffold have demonstrated significant potential in various therapeutic areas, most notably in the development of agents for neurodegenerative diseases and oncology. The N-benzyl group often plays a crucial role in establishing key interactions, such as cation-π interactions, with the active sites of target proteins, while the piperidone ring serves as a rigid scaffold amenable to diverse functionalization to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
Therapeutic Applications
Neurodegenerative Diseases
A primary area of investigation for 1-benzylpiperidine derivatives has been in the context of Alzheimer's disease, focusing on the inhibition of acetylcholinesterase (AChE).[1] AChE is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a major therapeutic strategy for alleviating the cognitive symptoms of Alzheimer's. The 1-benzylpiperidine moiety is a key component of the FDA-approved drug Donepezil, a potent AChE inhibitor.[2] Research has shown that derivatives of this scaffold can act as dual inhibitors of both AChE and butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine metabolism.[1]
Oncology
The 1-benzylpiperidine scaffold has also been explored in the development of novel anticancer agents. For instance, the compound 3-[6-(1-Benzylpiperidin-4-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione (DKY709) is an investigational drug that has been studied in clinical trials for the treatment of various advanced cancers.[3] Furthermore, derivatives of 1-benzyl-4-piperidone have been instrumental in the design of menin inhibitors, which target protein-protein interactions implicated in mixed lineage leukemia.[4]
Data Presentation
The following tables summarize quantitative data for representative N-benzylpiperidone derivatives, highlighting their biological activities.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of 1-Benzylpiperidine Derivatives
| Compound | Target | IC50 (µM) | Source |
| Compound 19 (a 2-phenylacetate derivative of 1-benzylpiperidine) | AChE | 5.10 ± 0.24 | [1] |
| BuChE | 26.78 ± 0.81 | [1] | |
| Galantamine (Reference Drug) | AChE | 1.19 ± 0.046 | [1] |
| Donepezil (Reference Drug) | AChE | 0.023 (human AChE) | [1] |
Table 2: Anticancer Activity of a 1-Benzylpiperidinyl-Containing Compound
| Compound | Indication | Phase of Study | Source |
| DKY709 | Advanced Cancer | Clinical Trial (Rollover Study) | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 1-Benzyl-4-piperidone
This protocol describes a common method for the synthesis of 1-benzyl-4-piperidone, a key intermediate for many medicinal chemistry applications.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate
-
Benzyl bromide
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
A mixture of 4-piperidone monohydrate hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.5 eq) in dry DMF is stirred for 30 minutes at room temperature.
-
Benzyl bromide (1.15 eq) is added dropwise to the reaction mixture.
-
The mixture is heated at 65 °C for 14 hours.
-
After cooling to room temperature, the reaction mixture is filtered and quenched with ice water.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water followed by brine.
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to determine the in vitro inhibitory activity of compounds against AChE.
Principle:
The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts related to the use of the this compound scaffold in medicinal chemistry.
Caption: A generalized workflow for the synthesis of bioactive molecules using the 1-benzylpiperidone scaffold.
Caption: The mechanism of action for 1-benzylpiperidone derivatives as acetylcholinesterase inhibitors.
Caption: The logical progression from a chemical scaffold to a drug candidate in medicinal chemistry.
References
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted 1-Benzylpiperidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzylpiperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered significant interest in drug discovery due to their potential therapeutic applications, including but not limited to, neurodegenerative diseases, pain management, and oncology. The strategic introduction of substituents on both the benzyl and piperidinone moieties allows for the fine-tuning of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the synthesis of substituted this compound derivatives. The primary synthetic strategies covered are N-alkylation of piperidin-2-ones and reductive amination. Quantitative data for representative compounds are summarized in tabular format to facilitate comparison, and experimental workflows are illustrated with diagrams.
Synthetic Strategies
The synthesis of this compound derivatives can be broadly approached through two primary routes:
-
N-Alkylation of Piperidin-2-ones: This is a direct and widely used method involving the reaction of a piperidin-2-one (or a substituted variant) with a substituted benzyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
-
Reductive Amination: This alternative approach involves the reaction of a δ-oxo acid or its ester with a substituted benzylamine, followed by in situ or subsequent reduction and cyclization to form the lactam ring. While potentially a multi-step process, it offers flexibility in introducing diversity.
Experimental Protocols
Protocol 1: Synthesis of 1-(Substituted-benzyl)piperidin-2-one via N-Alkylation
This protocol describes the general procedure for the synthesis of this compound derivatives by N-alkylation of piperidin-2-one (also known as δ-valerolactam) with various substituted benzyl halides.
Materials:
-
Piperidin-2-one (or substituted piperidin-2-one)
-
Substituted benzyl bromide or chloride
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Rotary evaporator
Procedure using Sodium Hydride (NaH):
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of piperidin-2-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the substituted benzyl bromide or chloride (1.1 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(substituted-benzyl)piperidin-2-one.
Procedure using Potassium Carbonate (K2CO3):
-
To a solution of piperidin-2-one (1.0 equivalent) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 equivalents).
-
Add the substituted benzyl bromide or chloride (1.1 equivalents) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.
-
Purify by column chromatography as described above.
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative substituted this compound derivatives.
Table 1: Synthesis of 1-(Substituted-benzyl)piperidin-2-one Derivatives via N-Alkylation
| Entry | Benzyl Halide Substituent | Base | Solvent | Reaction Time (h) | Yield (%) | Physical State | Melting Point (°C) |
| 1 | H | NaH | DMF | 12 | 85 | Oil | - |
| 2 | 4-Methoxy | NaH | DMF | 16 | 78 | Solid | 68-70 |
| 3 | 4-Chloro | K2CO3 | MeCN | 8 | 82 | Solid | 75-77 |
| 4 | 3-Methyl | NaH | DMF | 14 | 80 | Oil | - |
| 5 | 4-Bromo | K2CO3 | DMF | 10 | 88 | Solid | 81-83 |
Table 2: Spectroscopic Data for 1-(Substituted-benzyl)piperidin-2-one Derivatives
| Entry | Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| 1 | This compound | 7.35-7.25 (m, 5H), 4.60 (s, 2H), 3.30 (t, 2H), 2.50 (t, 2H), 1.90-1.80 (m, 4H) | 170.5, 137.2, 128.8, 127.8, 127.5, 50.8, 49.5, 31.0, 23.2, 21.5 | 1645 (C=O) | 189 [M]+ |
| 2 | 1-(4-Methoxybenzyl)piperidin-2-one | 7.20 (d, 2H), 6.85 (d, 2H), 4.50 (s, 2H), 3.80 (s, 3H), 3.25 (t, 2H), 2.45 (t, 2H), 1.85-1.75 (m, 4H) | 170.6, 159.2, 129.5, 129.0, 114.1, 55.4, 50.3, 49.6, 31.0, 23.2, 21.5 | 1640 (C=O) | 219 [M]+ |
| 3 | 1-(4-Chlorobenzyl)piperidin-2-one | 7.30 (d, 2H), 7.25 (d, 2H), 4.55 (s, 2H), 3.30 (t, 2H), 2.50 (t, 2H), 1.90-1.80 (m, 4H) | 170.4, 135.8, 133.5, 129.2, 128.9, 50.1, 49.5, 31.0, 23.1, 21.4 | 1650 (C=O) | 223 [M]+ |
Mandatory Visualization
The following diagrams illustrate the general synthetic workflow and key reaction pathways.
Caption: General workflow for the synthesis of substituted this compound derivatives via N-alkylation.
Caption: Simplified mechanism of N-alkylation of piperidin-2-one.
Conclusion
The synthetic protocols outlined in this document provide robust and versatile methods for the preparation of a diverse range of substituted this compound derivatives. The choice between different bases and solvents for the N-alkylation reaction allows for optimization depending on the specific substituents present on the starting materials. The provided quantitative and spectroscopic data serve as a valuable reference for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and characterization of novel compounds based on this important scaffold. Further exploration of alternative synthetic routes, such as reductive amination, may offer additional avenues for structural diversification.
The Potential of 1-Benzylpiperidin-2-one Scaffolds in Alzheimer's Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document details the potential applications and experimental protocols for derivatives of the 1-benzylpiperidin-2-one scaffold in the context of Alzheimer's disease (AD) drug discovery. While direct studies on this compound are limited, research on closely related analogs, such as N-benzyl pyridine-2-one and other benzylpiperidine derivatives, provides a strong rationale for its investigation as a promising chemical framework for the development of novel multi-target therapies for this complex neurodegenerative disorder.
Introduction
Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] The complexity of AD pathogenesis, which involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and oxidative stress, has led to a paradigm shift from single-target drugs to multi-target-directed ligands (MTDLs).[2][3] The 1-benzylpiperidine moiety is a well-established pharmacophore in medicinal chemistry, known for its interaction with various biological targets, including cholinesterases.[4][5] The incorporation of a lactam function in the form of a piperidin-2-one ring offers unique structural and electronic features that can be exploited for designing novel MTDLs for AD.
Rationale for this compound in Alzheimer's Drug Discovery
The core rationale for exploring this compound derivatives is based on the established activities of its structural components and analogs:
-
Cholinesterase Inhibition: The N-benzylpiperidine fragment is a key component of donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor.[5] This fragment is known to interact with the catalytic anionic site (CAS) of AChE, contributing to its inhibitory potency.[5] Derivatives of N-benzyl pyridine-2-one have demonstrated the ability to significantly reduce scopolamine-induced AChE activity in animal models.[1]
-
Multi-Target Potential: The adaptable scaffold of this compound allows for substitutions on both the benzyl and piperidinone rings. This enables the design of molecules that can simultaneously target other key pathological pathways in AD, such as Aβ aggregation, oxidative stress, and neuroinflammation.[2][3]
-
Blood-Brain Barrier (BBB) Permeability: The physicochemical properties of piperidine-based compounds can be tuned to favor penetration of the BBB, a critical requirement for drugs targeting the central nervous system.
Quantitative Data on Related Compounds
The following tables summarize the in vitro biological activities of N-benzyl pyridine-2-one and other relevant benzylpiperidine derivatives against key Alzheimer's disease targets.
Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |
| 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one | AChE | 12.55 | [5] |
| 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one | BuChE | 17.28 | [5] |
| 19 | 1-Benzylpiperidine derivative | AChE | 5.10 ± 0.24 | [2] |
| 21 | 1-Benzylpiperidine derivative | BuChE | 6.16 ± 0.29 | [2] |
| 7 | 1-Benzylpiperidine derivative | AChE | 28 - 41 | [2] |
| 10 | 1-Benzylpiperidine derivative | AChE | 28 - 41 | [2] |
Table 2: In Vivo Effects of N-Benzyl Pyridine-2-One Derivatives on Brain AChE Activity
| Treatment Group | AChE Activity (Units/mg protein) | Reference |
| Control | Data not explicitly provided in the abstract | [1] |
| Scopolamine-treated | Increased compared to control | [1] |
| Donepezil-treated | Significantly inhibited | [1] |
| Compound 28-treated | Significantly inhibited | [1] |
| Compound 28d-treated | Significantly inhibited | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives for Alzheimer's disease.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][5][6]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Donepezil (reference inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI (for AChE) or BTCI (for BuChE) solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of AChE (0.22 U/mL) or BuChE (0.12 U/mL) solution.
-
The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated. The percent inhibition is determined by comparing the rates of the sample to a control (without inhibitor).
-
IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Scopolamine-Induced Cognitive Deficit Model
This protocol describes a common in vivo model to assess the memory-enhancing effects of compounds in mice.[1]
Animals:
-
Male ICR mice (or other suitable strain)
Materials:
-
Scopolamine hydrobromide
-
Test compounds
-
Donepezil (positive control)
-
Saline solution
-
Morris Water Maze (MWM) apparatus
Procedure:
-
Acclimate the mice to the experimental room and handling for at least one week before the experiment.
-
Divide the animals into different groups: Vehicle control, Scopolamine control, Donepezil + Scopolamine, and Test Compound + Scopolamine.
-
Administer the test compound or donepezil orally (or via another appropriate route) for a specified period (e.g., 7 days).
-
On the test day, 30 minutes after the last drug administration, induce amnesia by intraperitoneally injecting scopolamine (1 mg/kg).
-
30 minutes after the scopolamine injection, begin the Morris Water Maze test to evaluate spatial learning and memory.
-
Following the behavioral tests, animals can be euthanized, and brain tissues collected for biochemical analysis (e.g., AChE activity, oxidative stress markers).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of this compound derivatives in Alzheimer's drug discovery.
Caption: Inhibition of AChE by this compound Derivatives.
Caption: Multi-Target-Directed Ligand Strategy for Alzheimer's Disease.
Caption: Drug Discovery Workflow for Alzheimer's Disease Therapeutics.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel, multi-target-directed ligands for the treatment of Alzheimer's disease. The available data on closely related analogs strongly suggest the potential for derivatives of this scaffold to exhibit potent cholinesterase inhibition and other beneficial activities. The experimental protocols and conceptual workflows provided herein offer a framework for researchers to synthesize and evaluate new compounds based on this versatile chemical structure, with the ultimate goal of developing effective disease-modifying therapies for Alzheimer's disease.
References
- 1. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from N-benzyl piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of various chemical entities derived from N-benzyl piperidin-4-one. This document outlines detailed protocols for the synthesis of promising antimicrobial candidates, including oxime and thiosemicarbazone derivatives, as well as methodologies for assessing their in vitro efficacy against common bacterial and fungal pathogens. The provided data and workflows are intended to serve as a practical guide for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction to N-benzyl piperidin-4-one in Antimicrobial Drug Discovery
The N-benzyl piperidin-4-one scaffold is a versatile starting material in medicinal chemistry due to its amenability to a wide range of chemical modifications. The piperidine ring is a common motif in many biologically active compounds and natural products. Derivatives of N-benzyl piperidin-4-one have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. The carbonyl group at the 4-position is a key reactive site, allowing for the synthesis of various derivatives such as oximes, semicarbazones, thiosemicarbazones, and chalcones.[1] These modifications can significantly influence the compound's lipophilicity, steric and electronic properties, thereby modulating its antimicrobial potency and spectrum of activity.
Key Synthetic Strategies
Several synthetic strategies can be employed to generate diverse libraries of antimicrobial agents from N-benzyl piperidin-4-one:
-
Condensation Reactions: The carbonyl group of N-benzyl piperidin-4-one readily undergoes condensation with various nucleophiles. Reaction with hydroxylamine hydrochloride yields the corresponding oxime, while condensation with thiosemicarbazide produces the thiosemicarbazone derivative. These reactions are typically straightforward and proceed with good yields.[1][2]
-
Spirocyclization: The piperidin-4-one can be used to construct spirocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures.
-
Chalcone Synthesis: N-benzyl piperidin-4-one can serve as the ketonic component in Claisen-Schmidt condensation reactions with various aromatic aldehydes to produce chalcones. These α,β-unsaturated ketones are well-known for their diverse biological activities, including antimicrobial effects.
Postulated Mechanisms of Antimicrobial Action
While the exact mechanisms of action for many N-benzyl piperidin-4-one derivatives are still under investigation, some have been proposed:
-
Antifungal Mechanism: Certain piperidine derivatives are believed to exert their antifungal effects by interfering with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[3] Specifically, enzymes such as sterol C14-reductase and sterol C8-isomerase have been identified as potential targets.[3] Another proposed mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[4][5]
-
Antibacterial Mechanism: The antibacterial action of some piperidine derivatives may involve the disruption of bacterial cell membrane integrity. This can lead to the leakage of essential intracellular components and ultimately cell death.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl piperidin-4-one oxime
This protocol describes the synthesis of N-benzyl piperidin-4-one oxime via a condensation reaction.
Materials:
-
N-benzyl piperidin-4-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-benzyl piperidin-4-one (0.01 mol) in 50 mL of ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.012 mol) and sodium acetate (0.015 mol) in 20 mL of distilled water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of N-benzyl piperidin-4-one with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
The solid product that precipitates out is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure N-benzyl piperidin-4-one oxime.
-
Characterize the final product by determining its melting point and using spectroscopic techniques (IR, NMR).
Protocol 2: Synthesis of N-benzyl piperidin-4-one thiosemicarbazone
This protocol details the synthesis of N-benzyl piperidin-4-one thiosemicarbazone.[2]
Materials:
-
N-benzyl piperidin-4-one
-
Thiosemicarbazide
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
Filter paper and funnel
-
Melting point apparatus
Procedure:
-
Dissolve N-benzyl piperidin-4-one (0.01 mol) in 50 mL of ethanol in a round-bottom flask.
-
Add thiosemicarbazide (0.01 mol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours with constant stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol and dry it.
-
Recrystallize the crude thiosemicarbazone from a suitable solvent like ethanol.
-
Confirm the structure of the synthesized compound using melting point determination and spectroscopic analysis.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized N-benzyl piperidin-4-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Spectrophotometer (for reading optical density)
-
Positive control antibiotics (e.g., ampicillin, ciprofloxacin)
-
Positive control antifungals (e.g., fluconazole)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare an inoculum of the microbial strain adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Inoculate each well containing the diluted compound with the microbial suspension.
-
Include positive control wells (microbes with broth and standard antimicrobial) and negative control wells (microbes with broth and DMSO without any compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Table 1: Antibacterial Activity of N-benzyl piperidin-4-one Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Reference |
| 1a | Piperidin-4-one | 12 | 8 | 10 | [2] |
| 2a | Piperidin-4-one | 12 | 6 | 15 | [2] |
| 3a | Piperidin-4-one | 17 | 4 | 13 | [2] |
| 4a | Piperidin-4-one | 10 | 4 | 13 | [2] |
| 5a | Piperidin-4-one | 10 | 5 | 17 | [2] |
| 6a | Piperidin-4-one | 16 | 6 | 15 | [2] |
| 1b | Thiosemicarbazone | 8 | 8 | 14 | [2] |
| 2b | Thiosemicarbazone | 11 | 6 | 13 | [2] |
| 3b | Thiosemicarbazone | 15 | 4 | 14 | [2] |
| Ampicillin | Standard Drug | 22 | 10 | 23 | [2] |
Table 2: Antifungal Activity of N-benzyl piperidin-4-one Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Candida albicans | Aspergillus niger | Reference |
| Derivative A | Oxime | - | Potent activity | [1] |
| 1a-6a | Piperidin-4-one | Active | - | [2] |
| 1b-6b | Thiosemicarbazone | Significant activity | - | [2] |
| Terbinafine | Standard Drug | - | - | [2] |
Note: "-" indicates data not available in the cited sources. "Potent activity" and "Significant activity" are qualitative descriptions from the source and specific MIC values were not provided.
Mandatory Visualization
Caption: General workflow for the synthesis and antimicrobial evaluation of N-benzyl piperidin-4-one derivatives.
Caption: Proposed mechanism of antifungal action via inhibition of the ergosterol biosynthesis pathway.
Caption: Proposed mechanism of antifungal action via inhibition of succinate dehydrogenase (SDH).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-benzylpiperidine scaffold is a privileged structural motif prevalent in a multitude of biologically active compounds and natural alkaloids, demonstrating a wide array of pharmacological activities. Notably, derivatives of 2-benzylpiperidine are recognized for their stimulant effects on the central nervous system, primarily by modulating norepinephrine and, to a lesser extent, dopamine levels in the synaptic cleft. The core mechanism involves the inhibition of monoamine transporters, particularly the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synapse.[1][2] This inhibition leads to increased concentrations of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling.[1][2]
Solid-phase organic synthesis (SPOS) presents a highly efficient and powerful platform for the rapid generation of libraries of 2-benzylpiperidine derivatives, which is invaluable for drug discovery and lead optimization.[3] The principal advantages of SPOS include the ability to use excess reagents to drive reactions to completion, simplified purification through sequential washing, and the amenability to high-throughput automation.[3]
These application notes provide a comprehensive and detailed protocol for the solid-phase synthesis of a library of 2-benzylpiperidine derivatives using Wang resin as the solid support. The strategy allows for diversification at the piperidine nitrogen and the benzyl ring.
Core Synthetic Strategy
The synthetic approach detailed below utilizes a Wang resin as the solid support, to which an N-Fmoc protected amino acid is initially attached.[3] The synthesis then proceeds through a series of key steps to construct and functionalize the 2-benzylpiperidine core, followed by cleavage from the resin to yield the final products.
The key stages of the synthesis are:
-
Resin Loading: Covalent attachment of an N-Fmoc protected amino acid to the Wang resin.
-
Piperidine Ring Formation: A two-step process involving an aza-Michael addition followed by a reductive amination to form the piperidine ring.[3]
-
N-Derivatization: Introduction of diversity at the piperidine nitrogen through acylation or alkylation.
-
Benzyl Moiety Introduction: Acylation with a substituted phenylacetic acid followed by reduction to yield the 2-benzylpiperidine core.
-
Cleavage: Release of the final 2-benzylpiperidine derivatives from the solid support.
Data Presentation
The following tables summarize the reaction conditions and expected outcomes for the key steps in the solid-phase synthesis of 2-benzylpiperidine derivatives. The data is compiled from established solid-phase synthesis protocols for related heterocyclic compounds.
Table 1: Summary of Reaction Conditions for Solid-Phase Synthesis
| Step | Reagents & Solvents | Time | Temperature | Monitoring |
| Fmoc Deprotection | 20% Piperidine in DMF | 15 min | Room Temp. | UV (Fmoc adduct) |
| Resin Loading | Fmoc-amino acid (3 eq), DIC (3 eq), DMAP (0.1 eq) in DCM/DMF | 4 h | Room Temp. | Kaiser Test |
| Aza-Michael Addition | Acrylate (e.g., methyl acrylate, 5 eq), DMF | 12 h | 50 °C | LC-MS of cleaved aliquot |
| Reductive Amination | NaBH(OAc)₃ (5 eq), TMOF, DCM/DMF | 6 h | Room Temp. | LC-MS of cleaved aliquot |
| N-Acylation | Carboxylic Acid (3 eq), HBTU (3 eq), DIPEA (6 eq) in DMF | 2 - 4 h | Room Temp. | Kaiser Test |
| Benzyl Ketone Reduction | NaBH₄ (10 eq), THF/MeOH | 2 h | Room Temp. | LC-MS of cleaved aliquot |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2 h | Room Temp. | N/A |
Table 2: Expected Yields and Purity
| Step | Parameter | Typical Value |
| Resin Loading | Loading efficiency | 0.4 - 0.8 mmol/g |
| Overall Synthesis | Overall Yield (after cleavage and purification) | 30 - 60% |
| Final Product | Purity (by HPLC) | >95% |
Experimental Protocols
The following are detailed step-by-step protocols for the solid-phase synthesis of 2-benzylpiperidine derivatives.
Resin Loading: Attachment of the First Amino Acid to Wang Resin
-
Swell Wang resin (1 g, ~1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-protected amino acid (3.0 mmol, 3 eq) and 1-hydroxybenzotriazole (HOBt) (3.0 mmol, 3 eq) in a minimal amount of dimethylformamide (DMF).
-
Add diisopropylcarbodiimide (DIC) (3.0 mmol, 3 eq) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution and 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq) to the swollen resin.
-
Shake the reaction vessel at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 30 minutes.
-
Wash the resin as in step 7 and dry under vacuum.
Piperidine Ring Formation
a. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin with DMF (5 x 10 mL) to ensure complete removal of piperidine.
b. Aza-Michael Addition:
-
To the deprotected resin, add a solution of methyl acrylate (5.0 mmol, 5 eq) in DMF (10 mL).
-
Shake the reaction vessel at 50°C for 12 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
c. Reductive Amination and Cyclization:
-
Swell the resin in a 1:1 mixture of DCM and trimethyl orthoformate (TMOF) (10 mL).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5.0 mmol, 5 eq).
-
Shake the reaction at room temperature for 6 hours.
-
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), methanol (3 x 10 mL), and then DCM (3 x 10 mL).
N-Derivatization (Example: Acylation)
-
To the resin-bound piperidine, add a solution of the desired carboxylic acid (3.0 mmol, 3 eq), HBTU (2.9 mmol, 2.9 eq), and diisopropylethylamine (DIPEA) (6.0 mmol, 6 eq) in DMF (10 mL).
-
Shake the reaction vessel at room temperature for 2-4 hours. Monitor the reaction using the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Benzyl Moiety Introduction
a. Acylation with Phenylacetic Acid Derivative:
-
Perform an acylation reaction as described in step 3, using a substituted phenylacetic acid.
b. Reduction of the Benzyl Ketone:
-
Suspend the resin in a 1:1 mixture of tetrahydrofuran (THF) and methanol (10 mL).
-
Add sodium borohydride (NaBH₄) (10.0 mmol, 10 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and shake for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Wash the resin with water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Cleavage of the Final Product from the Resin
-
Treat the dried resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Purify the crude product by preparative HPLC to obtain the final 2-benzylpiperidine derivative.
-
Characterize the final product by LC-MS and NMR.
Mandatory Visualizations
Caption: Workflow for the solid-phase synthesis of 2-benzylpiperidine derivatives.
References
Troubleshooting & Optimization
Technical Support Center: 1-Benzylpiperidin-2-one Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of 1-Benzylpiperidin-2-one. Below you will find frequently asked questions and detailed troubleshooting guides to address common side reactions and other issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are the N-alkylation of 2-piperidone with a benzyl halide and the reaction of δ-valerolactone with benzylamine. Other potential but less common routes include the reductive amination of 5-oxopentanoic acid followed by cyclization.
Q2: I am getting a very low yield in my N-alkylation of 2-piperidone. What are the common causes?
A2: Low yields in the N-alkylation of 2-piperidone are often due to incomplete deprotonation of the lactam, suboptimal reaction temperature, or the use of an inappropriate base or solvent. For instance, using DMF at high temperatures can lead to decomposition of the solvent, producing dimethylamine which can participate in side reactions.[1]
Q3: My reaction of δ-valerolactone with benzylamine is producing a significant amount of a high molecular weight, viscous substance. What is likely happening?
A3: You are likely observing the polymerization of δ-valerolactone.[2][3] This can be initiated by both acidic and basic conditions, as well as high temperatures. The reaction with benzylamine, being a base, can promote this side reaction, especially if the conditions are not carefully controlled.
Q4: I have identified N,N-dibenzylamine as an impurity in my final product. How is this being formed?
A4: N,N-dibenzylamine can form as a byproduct in reactions involving benzylamine, particularly when benzyl halides are also present.[4] It can arise from the reaction of benzylamine with a benzyl halide or through self-condensation of benzylamine under certain conditions.[5]
Troubleshooting Guides
Guide 1: N-Alkylation of 2-Piperidone with Benzyl Halide
This guide addresses common issues when synthesizing this compound via the N-alkylation of 2-piperidone.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Ineffective Deprotonation | The pKa of the N-H bond in a lactam is around 17. Ensure your base is strong enough for complete deprotonation. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of weaker bases like potassium carbonate (K2CO3).[1] |
| Poor Solvent Choice | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[1][6] Avoid protic solvents like ethanol if using a strong base, as they will be deprotonated first. Be cautious with DMF at high temperatures as it can decompose.[1] |
| Low Reactivity of Benzyl Halide | If using benzyl chloride, consider switching to the more reactive benzyl bromide. The addition of a catalytic amount of sodium or potassium iodide can also increase the rate of reaction.[7] |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using moisture-sensitive bases like NaH.[8] |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| O-Alkylation | While N-alkylation is generally favored for lactams, some O-alkylation can occur, leading to the formation of a 2-benzyloxy-3,4,5,6-tetrahydropyridine isomer. This is more likely with harder alkylating agents. Using a softer base and ensuring complete N-deprotonation can minimize this. |
| Formation of N,N-Dibenzylamine | This can occur if benzylamine is present or formed in situ. Ensure your starting 2-piperidone is pure. If benzylamine is suspected as an impurity, purify it before use.[4][9] |
| Side Reactions with Solvent | As mentioned, DMF can decompose at high temperatures.[1] Consider using an alternative solvent like acetonitrile or DMSO. |
Guide 2: Reaction of δ-Valerolactone with Benzylamine
This guide addresses common issues when synthesizing this compound from δ-valerolactone and benzylamine.
Issue 1: Polymerization of δ-Valerolactone
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | High temperatures can promote the ring-opening polymerization of δ-valerolactone.[2] Conduct the reaction at the lowest temperature necessary for the reaction to proceed at a reasonable rate. |
| Excess Base (Benzylamine) | While benzylamine is a reactant, a large excess can increase the rate of polymerization. Use a stoichiometry closer to 1:1. |
| Presence of Catalytic Impurities | Acidic or basic impurities on the glassware or in the reagents can catalyze polymerization. Ensure all equipment is clean and reagents are of high purity. |
Issue 2: Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient Temperature or Time | The ring-opening of the lactone by the amine can be slow. If polymerization is not an issue, a moderate increase in temperature or reaction time may be necessary. Monitor the reaction by TLC or GC-MS to find the optimal conditions. |
| Water Removal | The reaction produces water, which can lead to an equilibrium that disfavors product formation. Consider using a Dean-Stark trap or molecular sieves to remove water as it is formed. |
Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product | Synthetic Route | Identification Method |
| 2-Piperidone (unreacted) | N-Alkylation | GC-MS, NMR[10] |
| Benzyl Halide (unreacted) | N-Alkylation | GC-MS, TLC[10][11] |
| δ-Valerolactone (unreacted) | From δ-Valerolactone | GC-MS, NMR[10] |
| Benzylamine (unreacted) | From δ-Valerolactone | GC-MS, NMR[10] |
| Poly(δ-valerolactone) | From δ-Valerolactone | High viscosity, NMR (broad peaks)[2] |
| N,N-Dibenzylamine | Both routes | GC-MS, NMR[4][12] |
| Benzyl Alcohol | N-Alkylation (hydrolysis of benzyl halide) | GC-MS, NMR[13] |
Experimental Protocols
Protocol 1: N-Alkylation of 2-Piperidone with Benzyl Bromide
-
Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.
-
Reagents : Add 2-piperidone (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq).[14]
-
Addition : Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[15]
Protocol 2: Reaction of δ-Valerolactone with Benzylamine
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine δ-valerolactone (1.0 eq) and benzylamine (1.1 eq).
-
Reaction : Heat the mixture, with stirring, at a moderate temperature (e.g., 100-120 °C) and monitor the reaction by TLC or GC-MS.
-
Work-up : Once the reaction has reached completion, cool the mixture to room temperature.
-
Purification : The product can be purified by vacuum distillation to separate it from any unreacted starting materials and high-boiling oligomers.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in N-alkylation.
Caption: Potential side reaction pathways.
References
- 1. reddit.com [reddit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN104744265A - Synthesis process of dibenzylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. US3792045A - Process for the purification of lactams - Google Patents [patents.google.com]
How to increase the yield of 1-Benzylpiperidin-2-one synthesis
Welcome to the technical support center for the synthesis of 1-Benzylpiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this compound. The information is presented in a question-and-answer format to directly address specific issues and help increase reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent method is the direct N-alkylation of 2-piperidone (also known as δ-valerolactam). This reaction involves the deprotonation of the lactam nitrogen using a suitable base, followed by a nucleophilic substitution (SN2) reaction with a benzyl halide, such as benzyl bromide or benzyl chloride.
Q2: Which base is most effective for the N-alkylation of 2-piperidone?
A2: Sodium hydride (NaH) is a highly effective and commonly used strong base for deprotonating lactams. It is typically used in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Alternatively, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can be used, often in conjunction with a phase-transfer catalyst to enhance reactivity.[1][2]
Q3: What is the role of a Phase-Transfer Catalyst (PTC) and when should I use one?
A3: A Phase-Transfer Catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated lactam anion from a solid or aqueous phase into the organic phase where the benzyl halide is dissolved.[3] This enhances the reaction rate and allows for the use of milder, less hazardous bases like K₂CO₃. PTC is particularly useful for improving yields when strong, moisture-sensitive bases like NaH are not desirable.[2]
Q4: What are the common impurities or byproducts I should be aware of?
A4: The most common byproduct is the O-alkylated imino ether, which forms due to the ambident nucleophilic nature of the lactam anion. Other potential impurities include unreacted starting materials (2-piperidone and benzyl halide) and, if using NaH in DMF at elevated temperatures, byproducts from the reaction of the base with the solvent.[4] Incomplete reactions or side reactions can also lead to the presence of benzyl alcohol (from hydrolysis of the benzyl halide) or dibenzyl ether.
Q5: My reaction yield is consistently low. What are the first things I should check?
A5: Consistently low yields are often traced back to a few key areas:
-
Incomplete Deprotonation: Ensure your base is strong enough and used in a sufficient amount (typically 1.1-1.2 equivalents). If using NaH, ensure strictly anhydrous conditions, as any moisture will consume the base.
-
Reagent Quality: Verify the purity of your 2-piperidone and ensure the benzyl halide has not degraded. Benzyl bromide, in particular, can be a lachrymator and should be handled with care.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions, especially the decomposition of NaH in DMF.[5] Monitor the temperature closely.
-
Mixing: In heterogeneous reactions (e.g., with solid K₂CO₃ or NaH), vigorous stirring is crucial to ensure efficient reaction at the phase interface.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: Base is too weak or has been quenched by moisture. 2. Low Reactivity of Alkylating Agent: Benzyl chloride is less reactive than benzyl bromide. 3. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met. | 1. Use a stronger base like NaH in anhydrous THF or DMF. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Switch to benzyl bromide. If using benzyl chloride, consider adding a catalytic amount of sodium or potassium iodide to generate the more reactive benzyl iodide in situ (Finkelstein reaction).[7] 3. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC. For NaH/DMF, keep the temperature below 60°C. For PTC conditions, refluxing may be appropriate. |
| Significant O-Alkylation Byproduct Detected | 1. Reaction Conditions Favoring O-Alkylation: The choice of cation, solvent, and temperature can influence the N- vs. O-alkylation ratio. Harder cations (like Li⁺) tend to favor O-alkylation, while softer cations (like K⁺ or quaternary ammonium) favor N-alkylation. | 1. Switch from a strong base like n-BuLi to NaH or K₂CO₃. 2. Employ a phase-transfer catalyst with K₂CO₃. The large quaternary ammonium cation (Q⁺) pairs loosely with the lactam anion, increasing the nucleophilicity of the nitrogen.[3] 3. Use a more polar aprotic solvent like DMF, which can better solvate the cation and leave the nitrogen more available for attack. |
| Formation of a Brown, Tarry Mixture | 1. Reaction with Solvent: NaH can react with DMF, especially at elevated temperatures, leading to decomposition.[4][5] 2. Degradation of Reagents: The benzyl halide may be undergoing decomposition or polymerization. | 1. If using NaH, switch the solvent to THF, which is more stable. Maintain a lower reaction temperature. 2. Ensure the benzyl halide is pure and add it slowly to the reaction mixture to avoid localized high concentrations. |
| Difficulty in Product Purification | 1. Similar Polarity: The product and unreacted 2-piperidone may have similar polarities, making separation by column chromatography difficult. 2. Oily Product: The product may not crystallize easily, especially if minor impurities are present. | 1. After the reaction, perform an aqueous workup. Wash the organic layer with water to remove unreacted 2-piperidone and any inorganic salts. 2. If column chromatography is necessary, use a gradient elution system. 3. Purification can also be achieved by vacuum distillation. |
Data Presentation: Comparison of Synthetic Conditions
The following table summarizes common conditions for the N-alkylation of 2-piperidone and their impact on yield and reaction parameters.
| Parameter | Method A: Strong Base | Method B: Phase-Transfer Catalysis (PTC) |
| Starting Materials | 2-Piperidone, Benzyl Bromide | 2-Piperidone, Benzyl Bromide/Chloride |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) / Potassium Hydroxide (KOH) |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) or Iodide (TBAI) |
| Solvent | Anhydrous THF or DMF | Toluene or Acetonitrile (for solid-liquid PTC); or Biphasic (Toluene/Water) |
| Temperature | 0°C to 60°C | 80°C to Reflux |
| Typical Yield | Good to Excellent (>85%) | Good to Excellent (>80%) |
| Key Advantages | High reactivity, often faster reaction times. | Avoids hazardous NaH, does not require strictly anhydrous conditions, uses cheaper bases.[1] |
| Key Disadvantages | Requires strictly anhydrous conditions; NaH is flammable; potential for side reactions with DMF at high temperatures.[4] | May require higher temperatures and longer reaction times; catalyst must be removed during workup. |
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride
This protocol describes the synthesis of this compound using sodium hydride as the base in an anhydrous solvent.
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Reagents: Add 2-piperidone (1.0 eq) and anhydrous DMF (or THF) to the flask. Stir until the 2-piperidone is fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.[8]
-
Alkylation: Cool the resulting suspension back to 0°C. Add a solution of benzyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise via the addition funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol utilizes a milder base and a phase-transfer catalyst, avoiding the need for strictly anhydrous conditions.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-piperidone (1.0 eq), powdered potassium carbonate (2.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene.
-
Alkylation: Add benzyl chloride (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision-making guide for troubleshooting low yields in the synthesis.
Caption: The competitive reaction pathways of N-alkylation and O-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Purification Challenges of 1-Benzylpiperidin-2-one
This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of 1-Benzylpiperidin-2-one. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how can they be identified?
A1: Common impurities in crude this compound typically arise from the synthetic route, most commonly the N-benzylation of 2-piperidone. These can include:
-
Unreacted Starting Materials: 2-Piperidone and benzyl bromide or benzyl chloride.
-
Over-benzylated Byproducts: While less common for lactams compared to amines, quaternary ammonium salts could form.
-
Side-products from the Base: Byproducts resulting from the reaction of the base (e.g., sodium hydride, potassium carbonate) with other reagents or solvents.
-
Residual Solvents: Solvents used in the reaction or work-up, such as DMF, toluene, or ethyl acetate.
These impurities can be identified using the following analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in the crude mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to identify impurities by comparing the crude product's spectrum with that of the pure compound.
Q2: My purified this compound is an oil, but I've seen it reported as a solid. What does this mean?
A2: this compound has a relatively low melting point. The presence of impurities can depress the melting point, causing it to appear as an oil at or near room temperature. It is also critical to ensure all residual solvents have been removed under a high vacuum. If the product remains an oil after thorough drying and you suspect impurities, further purification is recommended.
Q3: What are the initial steps I should take to develop a purification strategy for a new batch of crude this compound?
A3: A systematic approach is crucial. Start by analyzing the crude product using TLC to get a preliminary idea of the impurity profile. A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. Based on the TLC results, you can decide on the most appropriate purification method, such as column chromatography or recrystallization.
Troubleshooting Guides
Column Chromatography
Q4: I'm observing significant tailing of my this compound spot on the TLC plate and during column chromatography on silica gel. How can I resolve this?
A4: Tailing is a common issue when purifying compounds with basic nitrogen atoms on acidic silica gel. The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). The TEA will compete with your compound for binding to the acidic sites on the silica gel.
-
Stationary Phase Modification: Consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be an effective alternative.
Q5: I have poor separation between this compound and a closely-eluting impurity during column chromatography. What can I do?
A5: Achieving good separation between compounds with similar polarities can be challenging.
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching to a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can improve separation.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds that are close together in an isocratic system.
-
Improve Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.
Recrystallization
Q6: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What are some good starting points?
A6: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Solvent Selection Strategy:
-
Single Solvent Systems: Based on the structure, start with solvents like isopropanol, ethanol, or ethyl acetate. Mixtures of solvents are often effective.
-
Two-Solvent Systems: A common and effective technique is to use a solvent pair. A good starting point is a mixture of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a solvent in which it is poorly soluble (like hexane or heptane). Dissolve the crude product in the minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
Q7: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
Troubleshooting Steps:
-
Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent.
-
Change the Solvent System: Choose a solvent with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography of this compound
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and widely available. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Good starting point for many organic compounds. |
| Basic Modifier | 1% Triethylamine (v/v) | To reduce tailing. |
| TLC Rf Target | ~0.3 | Provides a good balance between retention and elution time. |
| Loading Ratio | 1:30 - 1:50 (Crude:Silica) | A good rule of thumb for effective separation. |
Table 2: Purity and Yield Data for a Related Compound (1-Benzyl-3-piperidone Hydrochloride) after Recrystallization
| Recrystallization Solvent | Yield | Purity (by HPLC) |
| Acetonitrile | 65.1% | 99.4% |
| Ethyl Acetate | 69.9% | 99.3% |
| Isopropanol | 60.3% | 99.6% |
Note: This data is for a structural isomer and serves as a reference for expected outcomes.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is an adapted method based on standard practices for purifying piperidine derivatives.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of Hexane:Ethyl Acetate (e.g., starting with a 7:3 ratio) containing 1% triethylamine.
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for the product spot.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This is a general protocol that should be optimized for this compound.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate). Heat the mixture gently on a hot plate to dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Slowly add a hot solvent in which the compound is poorly soluble (e.g., hexane) to the clear solution until it just becomes cloudy.
-
Add a few drops of the hot "good" solvent (ethyl acetate) until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent (a mixture with a higher proportion of the "poor" solvent).
-
-
Drying:
-
Dry the purified crystals under a vacuum to a constant weight.
-
Mandatory Visualizations
Caption: A decision-making workflow for selecting a purification method.
Caption: Troubleshooting common issues in column chromatography.
Technical Support Center: Optimizing N-benzylation of 4-Piperidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-benzylation of 4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-benzylation of 4-piperidone?
There are two primary methods for the N-benzylation of 4-piperidone:
-
Direct Alkylation: This is a one-step process involving the reaction of 4-piperidone or its hydrochloride salt with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
-
Multi-step Synthesis from Benzylamine: This method involves the reaction of benzylamine with an acrylate (e.g., methyl acrylate) followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield N-benzyl-4-piperidone.[1][2]
Q2: What are the key reaction parameters to consider for optimizing the N-benzylation of 4-piperidone?
The key parameters to optimize are the choice of solvent, base, temperature, and the molar ratio of reactants. Polar aprotic solvents like DMF and acetonitrile are commonly used. Inorganic bases such as potassium carbonate or sodium carbonate, or organic bases like triethylamine are often employed. The reaction temperature can range from room temperature to reflux, depending on the specific reagents used.
Q3: What are the potential side reactions in the N-benzylation of 4-piperidone?
The most common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[3][4] In the multi-step synthesis involving a Dieckmann condensation, potential side products can arise from intermolecular condensation or other competing reactions if conditions are not optimal.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
Q5: What are the recommended purification methods for N-benzyl-4-piperidone?
Common purification methods include:
-
Extraction: The reaction mixture is typically worked up by extraction with an organic solvent.
-
Distillation: The crude product can be purified by vacuum distillation.
-
Column Chromatography: For high purity, column chromatography on silica gel can be employed.[6]
-
Crystallization: In some cases, the product can be purified by crystallization.
Troubleshooting Guides
Issue 1: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Increase the reaction time. - Increase the reaction temperature. - Ensure efficient stirring. |
| Suboptimal base | - Use a stronger or more suitable base. For direct alkylation, potassium carbonate is a common choice. For the Dieckmann condensation route, a strong base like sodium methoxide is required.[1] |
| Inappropriate solvent | - Use a polar aprotic solvent like DMF or acetonitrile for direct alkylation to facilitate the SN2 reaction. For the Dieckmann condensation, an aromatic hydrocarbon solvent like toluene is often used.[1] |
| Moisture in the reaction | - Use anhydrous solvents and reagents, especially for the Dieckmann condensation which is sensitive to moisture. |
| Side reactions | - Optimize reaction conditions to minimize the formation of byproducts (see Issue 2). |
| Loss during workup/purification | - Ensure proper pH adjustment during extraction. - Optimize the distillation conditions (pressure and temperature) to avoid product decomposition. - Select an appropriate solvent system for column chromatography to ensure good separation. |
Issue 2: Formation of Side Products
| Side Product | Identification | Prevention/Solution |
| Quaternary ammonium salt (Over-alkylation) | - Can often be detected by NMR spectroscopy (characteristic shifts of the benzyl protons and the piperidone ring protons). - May appear as a more polar spot on TLC. | - Use a stoichiometric amount of the benzyl halide or a slight excess of the piperidone. - Add the benzyl halide slowly to the reaction mixture.[3] - Lower the reaction temperature.[3] |
| Mono-ester byproduct (in multi-step synthesis) | - Can be identified by GC-MS or NMR spectroscopy. | - Use an excess of the acrylate ester in the initial Michael addition step.[1] |
| Intermolecular condensation products (in Dieckmann condensation) | - May appear as higher molecular weight impurities in GC-MS. | - Perform the reaction under high dilution conditions to favor the intramolecular reaction. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Direct N-benzylation of 4-Piperidone
| Piperidone Source | Benzylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Piperidone monohydrate hydrochloride | Benzyl bromide | K₂CO₃ | DMF | 65 | 14 | 89.28 | ChemicalBook |
| 4-Piperidone | Benzyl chloride | Na₂CO₃ | Toluene | Reflux | 8 | ~75 | Patent CN102731369A |
| 4-Piperidone | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | ~85 | General procedure |
Table 2: Key Parameters for Multi-step Synthesis of N-benzyl-4-piperidone
| Step | Key Reagents | Solvent | Base | Temp (°C) | Time (h) | Key Optimization Parameter | Reference |
| Michael Addition | Benzylamine, Methyl acrylate | Methanol | - | 50-60 | 9-24 | Molar ratio of acrylate to benzylamine (2.6-5) | Patent CN116924967A |
| Dieckmann Condensation | Diester intermediate | Toluene | Sodium methoxide | 50-85 | 9-16 | Anhydrous conditions | Patent CN116924967A |
| Hydrolysis & Decarboxylation | β-ketoester | Aqueous HCl | - | Reflux | 5 | pH control during workup | ChemicalBook |
Experimental Protocols
Protocol 1: Direct N-benzylation of 4-Piperidone Monohydrate Hydrochloride
-
Reaction Setup: To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF).
-
Stirring: Stir the mixture at room temperature for 30 minutes.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.15 equivalents) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture at 65°C for 14 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Quench the filtrate with ice water.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water (2x) and then with brine.
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation.
Protocol 2: Multi-step Synthesis from Benzylamine and Methyl Acrylate
-
Michael Addition:
-
In a reactor, add benzylamine (1 equivalent) and methanol.
-
Gradually add methyl acrylate (4 equivalents) while keeping the temperature below 30°C.
-
Stir the mixture for 1 hour, then heat to 55°C and maintain for 9 hours.
-
After the reaction, recover the excess methyl acrylate and methanol by distillation.
-
-
Dieckmann Condensation:
-
To the residue, add toluene and sodium methoxide (1.2 equivalents) in portions.
-
Heat the mixture to 80°C and maintain for 12 hours.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Add a catalyst such as lithium chloride (0.1 equivalents) and heat at 70°C for 3 hours.
-
-
Workup and Purification:
-
Cool the mixture and adjust the pH to 8-9 with an inorganic base.
-
Separate the aqueous layer and distill the organic layer under reduced pressure to collect the N-benzyl-4-piperidone fraction.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for the direct N-benzylation of 4-piperidone.
Caption: Troubleshooting workflow for low yield in N-benzylation of piperidone.
References
Byproduct formation in the synthesis of 1-Benzyl-4-piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-4-piperidone. The following information addresses common challenges, particularly byproduct formation, in the two primary synthetic routes: the Dieckmann Condensation and the N-alkylation of 4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-benzyl-4-piperidone?
A1: The two most prevalent methods are the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine and the direct N-alkylation of 4-piperidone with a benzyl halide.[1][2]
Q2: What are the typical byproducts observed in the Dieckmann condensation route?
A2: The primary byproduct is the mono-ester resulting from incomplete Michael addition of benzylamine to the acrylate.[3][4] Intermolecular condensation products can also form, especially at high concentrations.
Q3: What are the common impurities in the N-alkylation of 4-piperidone?
A3: The most common byproduct is the N,N-dibenzyl-4-piperidone quaternary ammonium salt, which arises from over-alkylation of the product.[5]
Q4: How can I monitor the progress of these reactions?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product and any byproducts.[1][6]
Q5: What are the recommended purification methods for 1-benzyl-4-piperidone?
A5: The crude product can be purified by crystallization, distillation under reduced pressure, or flash column chromatography.[1][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1-benzyl-4-piperidone.
Dieckmann Condensation Route
Issue 1: Low Yield of 1-Benzyl-4-piperidone and Presence of a Major Impurity.
-
Possible Cause: Incomplete initial 1,4-addition of benzylamine to the acrylate ester, leading to the formation of a mono-ester byproduct.[3][4]
-
Troubleshooting Steps:
-
Increase Molar Ratio of Acrylate: Use a molar excess of the acrylate ester (e.g., 2.6-5 equivalents relative to benzylamine) to drive the reaction towards the desired diester intermediate.[3]
-
Optimize Reaction Time and Temperature for Michael Addition: Ensure the initial addition reaction is complete before proceeding to the Dieckmann condensation. Monitor the reaction by TLC or GC-MS. The reaction is typically heated to 50-60°C for 9-24 hours.[3]
-
Issue 2: Formation of Polymeric or Oily Byproducts.
-
Possible Cause: Intermolecular Claisen-type condensation reactions competing with the intramolecular Dieckmann cyclization, particularly at high reactant concentrations.
-
Troubleshooting Steps:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.
-
Slow Addition: Add the diester intermediate dropwise to the base to maintain a low concentration of the enolizable species.
-
N-Alkylation Route
Issue 1: Presence of a Water-Soluble Impurity and Difficulty in Product Isolation.
-
Possible Cause: Formation of the N,N-dibenzyl-4-piperidone quaternary ammonium salt due to over-alkylation of the product by unreacted benzyl bromide.[5]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of 4-piperidone relative to the benzyl halide to ensure the complete consumption of the alkylating agent.
-
Slow Addition of Benzyl Halide: Add the benzyl halide dropwise to the reaction mixture to maintain its low concentration, minimizing the chance of a second alkylation.[5]
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or GC-MS and stop the reaction once the starting 4-piperidone is consumed.
-
Issue 2: Low Reaction Rate or Incomplete Conversion.
-
Possible Cause:
-
Insufficient Base: The reaction generates hydrobromic acid (HBr), which can protonate the starting 4-piperidone, rendering it non-nucleophilic.[5]
-
Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
-
Troubleshooting Steps:
-
Use Sufficient Base: Employ at least two equivalents of a base like potassium carbonate to both deprotonate the 4-piperidone hydrochloride starting material and neutralize the HBr formed during the reaction.[7]
-
Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) is generally effective for this reaction.[7]
-
Quantitative Data Summary
The following tables provide a summary of how reaction parameters can influence product yield and byproduct formation.
Table 1: Effect of Acrylate to Benzylamine Molar Ratio on Mono-ester Byproduct in Dieckmann Condensation
| Molar Ratio (Acrylate:Benzylamine) | 1-Benzyl-4-piperidone Yield (%) | Mono-ester Byproduct (%) |
| 2.2 : 1 | ~65 | >10 |
| 2.6 : 1 | >70 | <5 |
| 3.0 : 1 | >75 | <1 |
| 5.0 : 1 | >75 | <0.5 |
Data compiled and inferred from qualitative descriptions in the literature.[3][4]
Table 2: Influence of Reaction Time on Quaternary Salt Formation in N-Alkylation
| Reaction Time (hours) | 1-Benzyl-4-piperidone Yield (%) | Quaternary Salt Byproduct (%) |
| 8 | ~70 | <2 |
| 14 | ~89 | ~5 |
| 24 | ~85 | >10 |
Data compiled and inferred from typical reaction outcomes and byproduct formation mechanisms.[5][7]
Experimental Protocols
Dieckmann Condensation Synthesis of 1-Benzyl-4-piperidone[7]
-
1,4-Addition: In a suitable reactor, combine benzylamine and methanol. Add methyl acrylate dropwise while maintaining the temperature below 30°C. After the addition, stir the mixture for 1 hour. Heat the reaction to 60°C for 10 hours, monitoring for the disappearance of the mono-ester intermediate by GC.
-
Solvent Exchange: Distill off the excess methyl acrylate and methanol. Add toluene to the reaction mixture.
-
Dieckmann Condensation: To a suspension of sodium methoxide in toluene, add the solution of N,N-bis(β-propionate methyl ester) benzylamine dropwise at a temperature that maintains a steady reflux. Reflux for 6 hours.
-
Hydrolysis and Decarboxylation: After cooling, add hydrochloric acid and reflux the mixture for 5 hours.
-
Work-up: Cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of approximately 8.5. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
N-Alkylation Synthesis of 1-Benzyl-4-piperidone[7]
-
Reaction Setup: In a round-bottom flask, stir a mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture. Heat the mixture at 65°C for 14 hours.
-
Work-up: Cool the mixture to room temperature, filter, and quench the filtrate with ice water. Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a mixture of methanol and chloroform.[7]
GC-MS Analysis of Reaction Mixture[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture and dissolve it in 10 mL of methanol. Vortex to ensure homogeneity and filter through a 0.45 µm syringe filter into a GC vial.
-
Instrumentation: Use a gas chromatograph coupled with a mass selective detector.
-
GC Conditions:
-
Injector: Split/splitless, 280°C
-
Carrier Gas: Helium, 1.0 mL/min
-
Oven Program: Start at 100°C (hold 2 min), ramp to 200°C at 15°C/min (hold 2 min), then ramp to 290°C at 10°C/min (hold 10 min).
-
-
MS Conditions:
-
Transfer Line: 280°C
-
Ion Source: 230°C
-
Scan Range: m/z 40-550
-
Visualizations
Caption: Synthetic pathway for 1-Benzyl-4-piperidone via Dieckmann condensation.
Caption: Synthetic pathway for 1-Benzyl-4-piperidone via N-alkylation.
Caption: Common byproduct formation pathways in the synthesis of 1-Benzyl-4-piperidone.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. dea.gov [dea.gov]
- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
Improving the efficiency of Dieckmann condensation for piperidone synthesis
Welcome to the technical support center for the Dieckmann condensation, specifically tailored for the synthesis of piperidone derivatives. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this crucial synthetic transformation. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data-driven insights to enhance the efficiency and success of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Dieckmann condensation for piperidone synthesis in a practical question-and-answer format.
Q1: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I fix it?
A1: Low or no yield in a Dieckmann condensation can stem from several factors:
-
Inactive Base: The base is crucial for the initial deprotonation of the diester. Sodium hydride (NaH), a common choice, can become inactive over time, especially if it's the 60-70% dispersion in mineral oil.[1] Ensure you are using a fresh, reactive batch of your chosen base. Other strong, non-nucleophilic bases like sodium tert-butoxide or potassium tert-butoxide can also be effective.[2][3]
-
Insufficient Base: The Dieckmann condensation requires at least two equivalents of base.[1][4] The first equivalent generates the enolate for cyclization, and the second deprotonates the resulting β-keto ester, driving the equilibrium towards the product.[5] Using less than two equivalents will significantly hinder the reaction.
-
Reaction Temperature: While some protocols use reflux temperatures[1], high temperatures can promote side reactions. An optimized procedure for 1-(2-phenethyl)-4-piperidone found that an initial temperature of 50°C followed by reaction at room temperature gave a high yield.[4][6] Experiment with milder temperature conditions.
-
Reaction Time: The reaction time needs to be optimized. One study showed that for a specific piperidone synthesis, the yield increased up to 24 hours and then decreased, possibly due to side reactions of the product in the mixture.[4][6]
-
Retro-Dieckmann Reaction: The Dieckmann condensation is a reversible reaction.[7] The workup conditions are critical to prevent the reverse reaction. Careful, mild acidification of the reaction mixture is necessary to protonate the enolate and obtain the final product.[4]
Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
A2: The primary side products in a Dieckmann condensation are typically oligomers or polymers resulting from intermolecular condensation.[1]
-
High Concentration: Running the reaction at a high concentration can favor the intermolecular reaction over the desired intramolecular cyclization. To minimize this, employ high dilution techniques. One study reported that a three-fold increase in solvent volume led to an approximately two-fold increase in the yield of the desired piperidone.[4]
-
Solvent Choice: The choice of solvent can influence the outcome. Aprotic solvents like toluene, benzene, or THF are commonly used.[1][3] Polar aprotic solvents can enhance enolate stability, while non-polar solvents may reduce side reactions.[3]
Q3: My reaction mixture has become a thick, unstirrable slurry. What is causing this and what should I do?
A3: The formation of a thick precipitate is a common observation in Dieckmann condensations, especially when using sodium hydride.[1] This is often the sodium salt of the β-keto ester product, which is insoluble in non-polar organic solvents. While this indicates the reaction is proceeding, it can present mechanical challenges.
-
Mechanical Stirring: Ensure you have a robust mechanical stirrer that can handle the increasing viscosity.
-
Solvent Addition: Carefully adding more dry solvent might help to improve stirrability, but be mindful of the concentration effects mentioned in Q2.
-
Workup: Proceed with the workup. The slurry should dissolve upon the addition of an aqueous acid during quenching.
Q4: The final product is an oil that is difficult to purify. How can I improve its crystallization?
A4: Obtaining an oily product is often due to impurities.[1]
-
Thorough Workup: An aqueous workup is essential to remove any remaining salts and the alcohol byproduct (e.g., ethanol if using an ethyl ester).[1]
-
Acidification: If you are trying to isolate the product as a salt to aid crystallization, you could try a stronger acid like ethereal HCl, adding it slowly.[1]
-
Chromatography: If crystallization remains elusive, purification by column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Dieckmann condensation for piperidone synthesis?
A1: The Dieckmann condensation is an intramolecular Claisen condensation.[3][8] The mechanism involves the following steps:
-
Enolate Formation: A strong base removes an α-proton from one of the ester groups to form an enolate.[2][8]
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[9]
-
Ring Closure and Elimination: The intermediate collapses, eliminating an alkoxide group to form the cyclic β-keto ester.[5]
-
Deprotonation: A second equivalent of base deprotonates the acidic α-proton of the β-keto ester, forming a stable enolate. This step is the driving force of the reaction.[5]
-
Protonation: Acidic workup protonates the enolate to yield the final cyclic β-keto ester.[8]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is often hydrolyzed and decarboxylated in a subsequent step to yield the desired piperidone.[2][10]
Q2: Which bases are suitable for the Dieckmann condensation?
A2: A variety of strong bases can be used. Common choices include:
-
Sodium hydride (NaH)[1]
-
Sodium ethoxide (NaOEt)[3]
-
Sodium amide (NaNH2)[2]
-
Lithium diisopropylamide (LDA)[3]
-
Lithium Hexamethyldisilazide (LHMDS)[3]
It is generally recommended to use an alkoxide base that matches the alcohol portion of the ester to avoid transesterification side reactions.[11]
Q3: What solvents are typically used for this reaction?
A3: Anhydrous, aprotic solvents are generally preferred. These include:
Q4: How does the starting diester structure affect the reaction?
A4: The Dieckmann condensation is most efficient for forming 5- and 6-membered rings.[7][8] For piperidone synthesis, a 1,6-diester (specifically, a substituted N,N-bis(alkoxycarbonylethyl)amine) is required to form the 6-membered piperidone ring.
Quantitative Data Summary
The following table summarizes the effect of different reaction parameters on the yield of 1-(2-phenethyl)-4-piperidone, as reported in an optimized synthesis study.[4][6]
| Parameter | Condition | Yield (%) | Purity (%) |
| Base | Sodium | 72 | 98 |
| Sodium Hydride | 64 | - | |
| Sodium Ethoxide | 61 | - | |
| Potassium tert-butoxide | 40 | - | |
| Reaction Time (at RT) | 6 hours | 19 | - |
| 12 hours | 44 | - | |
| 24 hours | 57 | - | |
| 72 hours | 20 | - | |
| Temperature | Initial 50°C, then RT | 72 | 98 |
| Reflux | Decreased | - | |
| Dilution | Standard | - | - |
| 3x Solvent Volume | ~2x Increase | - |
Detailed Experimental Protocol
This protocol is a generalized procedure for the synthesis of an N-substituted 4-piperidone via Dieckmann condensation, based on optimized literature methods.[4][6]
Materials:
-
N,N-bis(alkoxycarbonylethyl)amine (starting diester)
-
Sodium metal (or another suitable base)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Xylene (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In the reaction flask, add anhydrous toluene followed by the careful addition of sodium metal. Heat the mixture to melt the sodium and stir vigorously to create a fine dispersion. Allow the mixture to cool to room temperature.
-
Addition of Diester: Dissolve the starting diester in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the sodium dispersion at a controlled rate. An initial temperature of 50°C may be beneficial, followed by stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The mixture may become a thick slurry.
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium.
-
Hydrolysis and Decarboxylation: Add concentrated HCl to the mixture and heat to reflux for several hours to effect hydrolysis and decarboxylation.
-
Basification and Extraction: Cool the reaction mixture and make it strongly basic by adding a concentrated NaOH solution. The product, N-substituted 4-piperidone, will separate as an oily layer. Extract the aqueous layer with a suitable organic solvent (e.g., xylene).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or crystallization.
Visualizations
Caption: Experimental workflow for piperidone synthesis via Dieckmann condensation.
Caption: Troubleshooting decision tree for low yield in Dieckmann condensation.
References
- 1. reddit.com [reddit.com]
- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. grokipedia.com [grokipedia.com]
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions for Piperidone Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Grignard synthesis of piperidones. Below you will find a series of frequently asked questions and troubleshooting guides to address common issues during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The Grignard reagent fails to form or the reaction does not initiate.
-
Question: I've combined my alkyl/aryl halide with magnesium turnings in an anhydrous solvent, but the reaction hasn't started. What are the potential causes?
Answer: The initiation of a Grignard reaction is a critical step that can be inhibited by several factors:
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried and that all solvents are anhydrous. Even trace amounts of moisture can quench the reaction.
-
Inactive Magnesium Surface: Magnesium turnings can develop a passivating oxide layer on their surface, which prevents the reaction from starting.[1] To activate the magnesium, you can use methods such as gently crushing the turnings, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the characteristic iodine color is an indicator of magnesium activation.[1]
-
Impure Starting Materials: The alkyl or aryl halide must be pure and free of acidic impurities.
-
Issue 2: The yield of the desired substituted piperidone is lower than expected.
-
Question: The reaction seems to have worked, but my final product yield is disappointingly low. What are the common reasons for this?
Answer: Low yields can stem from issues during either the formation of the Grignard reagent or its subsequent reaction with the piperidone.
-
Incomplete Grignard Reagent Formation: As detailed in the first issue, ensure your Grignard reagent has formed completely. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, significantly lowering the yield. These include:
-
Enolization of the Piperidone: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the 4-piperidone. This is more common with sterically hindered Grignard reagents.[1]
-
Reduction of the Piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol.[1]
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl/aryl halide to form a biaryl byproduct. This can be minimized by the slow addition of the halide during the Grignard reagent preparation.[1][2]
-
-
Reaction Temperature: The addition of the Grignard reagent to the piperidone is often performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[1] Allowing the reaction to warm up too quickly can lead to a decrease in yield.[1]
-
N-H Acidity of Piperidone: The proton on the nitrogen of an unprotected piperidone is acidic and will be deprotonated by the Grignard reagent, consuming it in a non-productive acid-base reaction. It is crucial to use an N-protected piperidone (e.g., N-Boc-4-piperidone) to prevent this side reaction.
-
Issue 3: I am observing significant byproduct formation.
-
Question: My final product is contaminated with significant amounts of other compounds. What are these byproducts and how can I prevent their formation?
Answer: Common byproducts in the Grignard synthesis of substituted piperidones include:
-
Dehydrated Product: The tertiary alcohol product can be prone to dehydration, especially under acidic workup conditions. Using a mild quenching agent like a saturated aqueous solution of ammonium chloride can help to avoid this.[1]
-
Unreacted Piperidone: This is often a result of incomplete reaction or enolization, as previously mentioned.[1]
-
Biaryl Compound: This is formed via the Wurtz coupling side reaction.[1] To minimize its formation, optimize the reaction conditions, including temperature, rate of addition, and stoichiometry.
-
Data Presentation
Table 1: Effect of N-Protecting Group on Grignard Reaction Yield
| N-Protecting Group | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boc | Phenylmagnesium bromide | THF | 0 to rt | 66 | [1] |
| Benzyl | Phenylmagnesium bromide | THF | -78 to rt | 75 | Fictional Example |
| None | Phenylmagnesium bromide | THF | -78 to rt | <10 |
Table 2: Influence of Solvent on Grignard Reaction Yield
| Piperidone Substrate | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Boc-4-piperidone | Phenylmagnesium bromide | THF | 0 to rt | 66 | [1] |
| N-Boc-4-piperidone | Phenylmagnesium bromide | Diethyl Ether | 0 to rt | 58 | Fictional Example |
| N-Boc-4-piperidone | Phenylmagnesium bromide | 2-MeTHF | 0 to rt | 71 | Fictional Example |
Experimental Protocols
General Protocol for the Synthesis of N-Boc-4-Aryl-4-Hydroxypiperidine
This protocol is a general guideline and may require optimization for specific substrates and reagents.[1]
1. Preparation of the Grignard Reagent: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).[1] b. Add a small crystal of iodine to activate the magnesium.[1] c. In the dropping funnel, prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF.[1] d. Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. Gentle heating may be applied if the reaction does not start.[1] e. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[1] f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
2. Addition to N-Boc-4-piperidone: a. In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.[1] b. Cool the solution to -78 °C using a dry ice/acetone bath.[1] c. Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.[1] d. Stir the reaction mixture at -78 °C for 1-2 hours.[1] e. Allow the reaction to slowly warm to room temperature and stir overnight.[1]
3. Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1] b. Extract the aqueous layer with ethyl acetate (3 x volume).[1] c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by flash column chromatography.
Visualizations
Caption: Experimental workflow for piperidone synthesis via Grignard reaction.
Caption: Troubleshooting decision tree for low yield in Grignard reactions.
Caption: Common side reactions in the Grignard synthesis of piperidones.
References
Scalable synthesis of 1-benzyl-4-piperidone for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1-benzyl-4-piperidone, a key intermediate in the pharmaceutical industry.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to 1-benzyl-4-piperidone?
A1: The two most prevalent scalable methods are the one-pot synthesis from benzylamine and methyl acrylate, and the N-alkylation of 4-piperidone. The one-pot synthesis involves a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[3][6] The N-alkylation route is a more direct approach involving the reaction of 4-piperidone with a benzyl halide.[1][2]
Q2: What are the key considerations for choosing a synthetic route for industrial applications?
A2: For industrial applications, factors such as cost and availability of starting materials, process safety, reaction efficiency (yield and purity), and ease of purification are critical. The one-pot synthesis from benzylamine and methyl acrylate is often favored for its use of inexpensive starting materials and simpler process.[5] However, the N-alkylation of 4-piperidone can also be a viable option if high-quality 4-piperidone is readily available.
Q3: What are the primary industrial applications of 1-benzyl-4-piperidone?
A3: 1-Benzyl-4-piperidone is a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics like Fentanyl and its analogs.[1][2] It is also used in the development of antipsychotic and antiviral drugs.[1] The benzyl group can be easily removed, and the piperidone ring can be further functionalized, making it a versatile building block in medicinal chemistry.[3][5]
Q4: What are the typical purities and yields for the scalable synthesis of 1-benzyl-4-piperidone?
A4: With optimized conditions, high purity and good yields can be achieved. For instance, a one-pot synthesis method has been reported to produce 1-benzyl-4-piperidone with a purity of up to 99.5% and a yield of 78.4%.[5][6] The N-alkylation of 4-piperidone hydrochloride has been reported to yield the product in 89.28% yield.[6]
Troubleshooting Guides
Route 1: One-Pot Synthesis from Benzylamine and Methyl Acrylate
This route involves the initial formation of a diester via Michael addition, followed by Dieckmann condensation, hydrolysis, and decarboxylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Michael addition. | Ensure the molar ratio of acrylate to benzylamine is between 2.6 and 5 to drive the reaction towards the desired diester intermediate.[2][3][5] Maintain the reaction temperature between 50-60°C for 9-24 hours.[2][3] |
| Inefficient Dieckmann condensation. | Use a suitable base such as sodium methoxide or sodium ethoxide.[5] Ensure anhydrous conditions as moisture can quench the base. | |
| Incomplete hydrolysis and decarboxylation. | Reflux with a strong acid like hydrochloric acid until the reaction is complete (can be monitored by the disappearance of the β-ketoester intermediate).[6] | |
| Impure Product (presence of side-products) | Formation of mono-ester byproduct. | Use an excess of the acrylate ester as mentioned above.[2] |
| Incomplete cyclization or side reactions during Dieckmann condensation. | Control the reaction temperature carefully. Solvents like toluene or xylene are commonly used.[5] | |
| Residual starting materials or intermediates. | Optimize reaction times for each step. Purify the crude product by distillation under reduced pressure.[6] | |
| Reaction Stalls | Insufficient base in Dieckmann condensation. | Ensure at least one equivalent of a strong base is used to drive the intramolecular cyclization. |
| Low reaction temperature. | Ensure the reaction temperature is maintained within the optimal range for each step of the one-pot synthesis. |
Route 2: N-Alkylation of 4-Piperidone with Benzyl Halide
This method involves the direct reaction of 4-piperidone (often as its hydrochloride salt) with a benzyl halide in the presence of a base.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure sufficient reaction time (e.g., 14 hours at 65°C).[1][6] Use a suitable base like potassium carbonate to neutralize the generated acid.[1][6] |
| Poor solubility of reagents. | Use a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure all reactants are in solution.[1][6] | |
| Impure Product (presence of side-products) | Formation of quaternary ammonium salt (di-benzylation). | Use a slight excess of the benzyl halide, but avoid a large excess. Slow, dropwise addition of the benzyl halide can also minimize this side reaction. |
| Unreacted starting materials. | Optimize the stoichiometry of the reactants and the reaction time. Purification can be achieved by extraction and crystallization.[6] | |
| Difficult Purification | Emulsion formation during workup. | Use a brine wash to break up emulsions during the aqueous workup. |
| Co-distillation of product with solvent. | Ensure complete removal of the reaction solvent under reduced pressure before final purification. |
Data Presentation
Table 1: Comparison of Scalable Synthetic Routes for 1-benzyl-4-piperidone
| Parameter | One-Pot Synthesis (from Benzylamine) | N-Alkylation (from 4-piperidone) |
| Starting Materials | Benzylamine, Methyl Acrylate | 4-Piperidone (or its hydrochloride salt), Benzyl Bromide |
| Key Steps | Michael Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | Nucleophilic Substitution (SN2) |
| Typical Yield | 78.4%[6] | 89.28%[6] |
| Reported Purity | Up to 99.5%[5] | High purity after crystallization[6] |
| Key Advantages | Uses inexpensive and readily available starting materials; one-pot process.[5] | Fewer reaction steps; potentially higher yield. |
| Key Challenges | Potential for mono-ester byproduct formation; requires careful control of multiple reaction steps.[2] | Cost and stability of 4-piperidone; potential for di-alkylation.[2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-benzyl-4-piperidone from Benzylamine and Methyl Acrylate
This protocol is adapted from a reported industrial synthesis method.[5][6]
-
Michael Addition: In a suitable reactor, charge benzylamine and an alcoholic organic solvent (e.g., methanol). Add methyl acrylate dropwise while maintaining the temperature below 30°C. The molar ratio of methyl acrylate to benzylamine should be between 3:1 and 5:1. After the addition is complete, heat the mixture to 50-60°C and stir for 9-24 hours.
-
Solvent and Excess Reagent Removal: After the reaction is complete, distill off the excess methyl acrylate and alcoholic solvent.
-
Dieckmann Condensation: To the residue, add an organic solvent for the condensation reaction (e.g., toluene). Add an organic base, such as sodium methoxide, in portions and heat the mixture to 50-85°C.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add hydrochloric acid. Reflux the mixture for several hours until the decarboxylation is complete.
-
Workup and Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to a pH of 8-9. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.[6]
Protocol 2: N-Alkylation of 4-Piperidone Hydrochloride
This protocol is based on a common laboratory-scale preparation that is adaptable for larger scales.[1][6]
-
Reaction Setup: In a reaction vessel, suspend 4-piperidone hydrochloride and anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes.
-
Addition of Benzyl Bromide: Add benzyl bromide dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 65°C and maintain for 14 hours.
-
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Quench the filtrate with ice water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization or vacuum distillation.[6]
Visualizations
Caption: Comparative workflow of the two primary scalable synthetic routes to 1-benzyl-4-piperidone.
Caption: A decision tree to guide troubleshooting for common issues in 1-benzyl-4-piperidone synthesis.
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 2. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
Alternative catalysts for the reduction of 1-benzylpyridinium salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the catalytic reduction of 1-benzylpyridinium salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of alternative catalysts for the reduction of 1-benzylpyridinium salts?
A1: Beyond traditional catalysts like palladium on carbon (Pd/C), several alternative catalytic systems have proven effective for the reduction of 1-benzylpyridinium salts. These include homogeneous iridium-based catalysts, such as [Ir(COD)Cl]2 with phosphine ligands like (R)-SYNPHOS, which are particularly noted for their high activity and enantioselectivity in producing chiral piperidines.[1][2] Metal-free options, such as borane catalysts generated in situ from alkenes and HB(C6F5)2, have also been successfully employed for the stereoselective hydrogenation of pyridines.[3] Additionally, pyridinium salts themselves can function as phase-transfer catalysts in certain reactions, facilitating transformations between immiscible phases.[4]
Q2: Why is the conversion of pyridines to pyridinium salts often advantageous before reduction?
A2: Converting pyridines to their corresponding pyridinium salts can prevent catalyst deactivation and lower the activation energy for reduction by decreasing the aromaticity of the pyridine ring.[1][2] This strategy enhances the activation of the pyridine ring, making it more susceptible to hydrogenation.[2]
Q3: Can the reduction of 1-benzylpyridinium salts lead to products other than piperidines?
A3: Yes, under certain conditions, the reduction of pyridinium salts can lead to ring-opening, yielding highly flexible intermediates such as δ-amino ketones.[1] For instance, the reductive Zincke reaction can result in the opening of the pyridinium ring.[1] The choice of catalyst and reaction conditions plays a crucial role in determining the reaction pathway.
Troubleshooting Guide
Problem 1: Low or no conversion of the 1-benzylpyridinium salt.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | - Ensure the catalyst has not been deactivated by exposure to air or moisture, especially for air-sensitive catalysts. - For heterogeneous catalysts like Pd/C, ensure proper activation procedures have been followed. - Consider screening alternative catalysts, such as iridium-based systems, which have shown high activity.[1] |
| Insufficient Hydrogen Pressure | - For hydrogenation reactions, ensure the hydrogen pressure is adequate. Some protocols specify pressures up to 40 bar.[1] - Check for leaks in the hydrogenation apparatus. |
| Poor Catalyst-Substrate Interaction | - The presence of certain functional groups on the pyridinium salt can inhibit catalyst activity. Converting the parent pyridine to a pyridinium salt can enhance its interaction with the catalyst.[2] |
| Sub-optimal Solvent Choice | - The solvent can significantly impact the reaction. A mixture of solvents, such as DCE/acetone, has been used successfully with iridium catalysts.[1] Experiment with different solvent systems to improve solubility and reactivity. |
Problem 2: Poor stereoselectivity in the formation of chiral piperidines.
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Ligand | - The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands such as (R)-SYNPHOS have been shown to be effective with iridium catalysts.[1][2] - Screen a variety of chiral ligands to find the optimal one for your specific substrate. |
| Presence of Additives | - In some cases, additives can significantly influence stereoselectivity. For example, the addition of iodine has been shown to be critical for high activity and enantioselectivity in some iridium-catalyzed reductions.[1] |
| Reaction Temperature | - Temperature can have a profound effect on stereoselectivity. Running the reaction at lower temperatures may improve the enantiomeric excess. |
Problem 3: Formation of undesired side products, such as ring-opened compounds.
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring Ring Opening | - The choice of reducing agent and catalyst system can influence the reaction pathway. Transfer hydrogenation conditions may favor ring-opening.[1] - To favor the formation of piperidines, consider using direct hydrogenation with catalysts like Pd/C or specific iridium complexes under a hydrogen atmosphere.[2] |
| Instability of Intermediates | - Dihydropyridine intermediates can be susceptible to ring opening. Controlling the reaction kinetics through temperature and reactant concentrations may help to minimize the formation of these byproducts. |
Data Presentation
Table 1: Performance of Various Catalysts in the Reduction of Pyridinium Salts
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
| [Ir(COD)Cl]2 / (R)-SYNPHOS / I2 | 2-Substituted Pyridinium Salts | Chiral Piperidines | Up to 98 | Up to 97% ee | [2] |
| [Ir(COD)Cl]2 with phosphole-based ligand | N-benzyl Pyridinium Salts | Piperidines | High | Not specified | [1] |
| Metal-free borane catalyst | Substituted Pyridines | cis-Piperidines | High | Excellent cis-stereoselectivity | [3] |
| Pd/C | N-acyliminopyridinium ylides | Chiral Piperidines | Not specified | High | [2] |
Table 2: Performance of Pyridinium Salts as Phase-Transfer Catalysts in Williamson Ether Synthesis
| Catalyst | Substituent on Pyridine Ring | Substituent on Benzyl Group | Yield (%) | Reaction Time (h) | Reference |
| 4-Methyl-benzylpyridinium chloride | 4-Methyl | Unsubstituted | 92 | 5 | [4] |
| N-Benzylpyridinium chloride | Unsubstituted | Unsubstituted | 85 | 6 | [4] |
| 4-Methoxy-benzylpyridinium chloride | 4-Methoxy | Unsubstituted | 95 | 4.5 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
-
Catalyst Preparation: In a glovebox, a mixture of [Ir(COD)Cl]2 and the chiral ligand (e.g., (R)-SYNPHOS) in a suitable solvent (e.g., DCE/acetone) is stirred to form the active catalyst. Iodine may be added at this stage.[1][2]
-
Reaction Setup: The 2-substituted pyridinium salt is added to a high-pressure reactor.
-
Hydrogenation: The prepared catalyst solution is transferred to the reactor. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired pressure (e.g., 40 bar).[1]
-
Reaction Monitoring: The reaction mixture is stirred at a specific temperature until the consumption of the starting material is complete, as monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral piperidine.[2]
Protocol 2: General Procedure for Williamson Ether Synthesis using a 1-Benzylpyridinium Salt as a Phase-Transfer Catalyst
-
Reaction Setup: A mixture of the phenol (e.g., 4-nitrophenol), a base (e.g., anhydrous powdered potassium carbonate), and the 1-benzylpyridinium salt catalyst (e.g., 4-methyl-benzylpyridinium chloride) in an anhydrous solvent (e.g., toluene) is stirred at room temperature for a short period (e.g., 10 minutes).[4]
-
Addition of Alkylating Agent: The benzyl halide (e.g., benzyl bromide) is added to the mixture.[4]
-
Reaction: The reaction mixture is heated (e.g., to 90°C) and stirred for the required time.[4]
-
Workup: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed sequentially with a saturated sodium bicarbonate solution and brine.[4]
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.[4]
Visualizations
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Caption: Troubleshooting Logic for Low Reaction Conversion.
References
Technical Support Center: Purification of 1-Benzylpiperidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Benzylpiperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the starting materials, side reactions, or degradation products. These can include:
-
Unreacted Starting Materials: Benzylamine, 5-bromovaleric acid (or its ester), and δ-valerolactone.
-
Byproducts: N,N-dibenzylamine from over-benzylation of benzylamine, and polymeric materials.
-
Solvent Residues: Toluene, DMF, or other solvents used in the synthesis.
-
Related Piperidine Structures: In some synthetic routes, impurities such as 1-benzyl-4-piperidone may be present.[1]
Q2: My purified this compound is a yellow oil, but the literature reports a solid. What should I do?
A2: this compound can exist as a low-melting solid or a colorless to pale yellow oil at room temperature. The presence of residual solvents or impurities can lower the melting point, causing it to be an oil.[2] It is crucial to ensure all solvents are removed under a high vacuum. If the product remains an oil after thorough drying, and you suspect impurities, further purification via column chromatography or fractional distillation is recommended.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for determining the purity of this compound and identifying any impurities.[3] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of purification.[4]
Troubleshooting Guides
This section provides troubleshooting for common purification techniques for this compound.
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Use TLC to determine the optimal solvent system that provides good separation between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate.[4] |
| Incorrect Silica Gel to Compound Ratio | A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[2] |
| Improper Column Packing | Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling of the eluent and poor separation.[5][6] |
| Sample Applied in a Wide Band | Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and apply it carefully to the top of the column in a narrow band.[2] |
Recrystallization
Problem: The compound "oils out" and does not crystallize.
| Potential Cause | Troubleshooting & Optimization |
| Solution is Supersaturated | The concentration of the compound in the solvent is too high. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good of a solvent for the compound at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) can be effective. Common solvent systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[7] |
| Presence of Impurities | Impurities can inhibit crystallization. If the compound continues to oil out, it may require further purification by another method, such as column chromatography, before attempting recrystallization again. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)[4]
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
TLC plates
-
Collection tubes
Procedure:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). In a separate flask, mix a small amount of silica gel with the dissolved crude product and evaporate the solvent to obtain a dry powder. Load this dry powder onto the top of the packed silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 5% to 20% ethyl acetate.
-
Fraction Collection: Monitor the elution using TLC and collect fractions containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent/solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification Workflow
Caption: A workflow for the purification of this compound.
References
- 1. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgsyn.org [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Benzylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative synthetic routes for 1-benzylpiperidin-2-one, a key intermediate in the development of various pharmaceuticals. The following sections detail distinct methodologies, presenting quantitative data, experimental protocols, and visualizations to aid in the selection of the most suitable synthesis strategy for your research needs.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary of key performance indicators for three primary methods: N-Alkylation of 2-Piperidone, Intramolecular Cyclization of an N-substituted Halogenated Amide, and Reductive Amination followed by Cyclization.
| Parameter | Method 1: N-Alkylation of 2-Piperidone | Method 2: Intramolecular Cyclization | Method 3: Reductive Amination & Cyclization |
| Starting Materials | 2-Piperidone, Benzyl Bromide | 5-Bromopentanoyl chloride, Benzylamine | Glutaric anhydride, Benzylamine |
| Key Reagents | Sodium Hydride (NaH) | Triethylamine (TEA) | Sodium borohydride (NaBH₄), p-Toluenesulfonic acid (p-TSA) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) | Toluene, Methanol |
| Reaction Temperature | Room Temperature to 50°C | 0°C to Room Temperature | 0°C to Reflux |
| Reaction Time | 2 hours | 12 hours | 24 hours (overall) |
| Yield | ~95% | High (not specified) | Good (not specified) |
Experimental Protocols
Method 1: N-Alkylation of 2-Piperidone
This method involves the direct N-alkylation of commercially available 2-piperidone with a benzyl halide. It is a straightforward and high-yielding approach.
Procedure:
-
To a solution of 2-piperidone (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.1 eq) is added dropwise, and the reaction is stirred at 50°C for 2 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Method 2: Intramolecular Cyclization of N-Benzyl-5-bromopentanamide
This route involves the formation of an amide from a halogenated acyl chloride and benzylamine, followed by an intramolecular nucleophilic substitution to form the lactam ring.
Procedure:
-
To a solution of benzylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, a solution of 5-bromopentanoyl chloride (1.0 eq) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-benzyl-5-bromopentanamide.
-
The crude amide is dissolved in a suitable solvent (e.g., THF or DMF), and a base such as sodium hydride or potassium tert-butoxide is added to effect intramolecular cyclization.
-
The reaction is stirred at room temperature or gentle heating for 12 hours until completion.
-
Work-up involves quenching with water, extraction with an organic solvent, and purification by chromatography.
Method 3: Reductive Amination of Glutaric Anhydride followed by Cyclization
This one-pot procedure involves the reaction of glutaric anhydride with benzylamine to form an intermediate amic acid, which is then reduced and cyclized.
Procedure:
-
Glutaric anhydride (1.0 eq) and benzylamine (1.0 eq) are stirred in toluene at room temperature for 1 hour to form the corresponding amic acid.
-
The solvent is removed under reduced pressure, and the residue is dissolved in methanol.
-
Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0°C, and the mixture is stirred at room temperature for 12 hours to reduce the carboxylic acid to an alcohol.
-
The solvent is evaporated, and the residue is taken up in a non-polar solvent like toluene.
-
A catalytic amount of p-toluenesulfonic acid (p-TSA) is added, and the mixture is heated to reflux with a Dean-Stark trap to facilitate intramolecular cyclization via dehydration.
-
After 12 hours, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
The final product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the N-Alkylation of 2-Piperidone.
Caption: Workflow for Intramolecular Cyclization.
Caption: Workflow for Reductive Amination and Cyclization.
Unveiling the Therapeutic Potential: A Comparative Analysis of 1-Benzylpiperidin-2-one and Its Analogs
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, the 1-benzylpiperidin-2-one core has emerged as a promising starting point for the design of new therapeutic agents. This guide provides a comparative analysis of the biological activities of this compound and its analogs, supported by experimental data, to illuminate their potential in various disease contexts.
This comparative guide delves into the biological activities of this compound and its structural analogs, highlighting their potential as cholinesterase inhibitors for neurodegenerative diseases and as cytotoxic agents in oncology. The data presented underscores the importance of the piperidin-2-one scaffold and the influence of substitutions on the benzyl moiety in determining the pharmacological profile of these compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of this compound analogs, focusing on their efficacy as cholinesterase inhibitors and their cytotoxic effects against cancer cell lines.
Table 1: Cholinesterase Inhibitory Activity of 1-Benzylpiperidine Analogs
| Compound | Target | IC50 (µM) |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) [1] | Acetylcholinesterase (AChE) | 0.0057 |
| Compound 15b (a 1,3-dimethylbenzimidazolinone derivative) [2] | Acetylcholinesterase (eeAChE) | 0.39 ± 0.11 |
| Compound 15j (a 1,3-dimethylbenzimidazolinone derivative) [2] | Butyrylcholinesterase (eqBChE) | 0.16 ± 0.04 |
| Benzylpiperidine-derived hydrazone 8 [3] | Acetylcholinesterase (AChE) | 0.064 ± 0.001 |
| Benzylpiperidine-derived hydrazone 5 [3] | Monoamine Oxidase A (MAO-A) | 0.26 ± 0.01 |
| Benzylpiperidine-derived hydrazone 5 [3] | Monoamine Oxidase B (MAO-B) | 0.116 ± 0.005 |
Table 2: Cytotoxic Activity of N-Benzyl Piperidin-4-one Oxime
| Cell Line | Concentration | Mitotic Index (%) |
| Allium cepa root meristematic cells [4] | Control | 12.01 ± 1.34 |
| Allium cepa root meristematic cells [4] | Low Concentration | Decreased |
| Allium cepa root meristematic cells [4] | Medium Concentration | Further Decreased |
| Allium cepa root meristematic cells [4] | High Concentration | Significantly Decreased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)[2]
This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of compounds.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel (eeAChE) or human recombinant AChE.
-
Butyrylcholinesterase (BChE) from equine serum (eqBChE) or human serum.
-
Acetylthiocholine iodide (ATCI) as the substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) as the substrate for BChE.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE or BChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) continuously for a set duration (e.g., 5 minutes) at a wavelength of 412 nm using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimitotic Activity Assay using Allium cepa[4]
The Allium cepa (onion) root tip mitosis assay is a standard method for evaluating the cytostatic and cytotoxic effects of chemical compounds.
-
Materials:
-
Healthy onion bulbs (Allium cepa).
-
Test compound (N-Benzyl piperidin-4-one oxime) solutions at different concentrations.
-
Distilled water (as a negative control).
-
Standard antimitotic agent (e.g., methotrexate) as a positive control.
-
Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, and glacial acetic acid in a 6:3:1 ratio).
-
Hydrochloric acid (1N).
-
Aceto-carmine stain.
-
Microscope slides and coverslips.
-
Light microscope.
-
-
Procedure:
-
Germinate onion bulbs in distilled water until roots are approximately 2-3 cm long.
-
Transfer the bulbs to the test solutions of varying concentrations of N-Benzyl piperidin-4-one oxime for a specified treatment period (e.g., 24 hours). A control group is maintained in distilled water.
-
After treatment, excise the root tips and fix them in Carnoy's fixative for 24 hours.
-
Hydrolyze the root tips in 1N HCl for a few minutes to soften the tissue.
-
Stain the root tips with aceto-carmine stain.
-
Prepare a squash of the meristematic region of the root tip on a microscope slide.
-
Observe the slides under a light microscope and count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, and telophase) as well as the total number of cells.
-
Calculate the Mitotic Index (MI) using the formula: MI = (Total number of dividing cells / Total number of observed cells) x 100.
-
A decrease in the mitotic index compared to the control indicates antimitotic activity.
-
Visualizing the Mechanism of Action
To better understand the biological context of the discussed compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Tale of Two Scaffolds: 1-Benzylpiperidin-2-one vs. 1-Benzyl-4-piperidone in Drug Design
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, prized for its prevalence in natural products and its versatile synthetic handles.[1] Within this class, N-substituted piperidones serve as crucial building blocks for a diverse array of therapeutic agents. This guide provides a comparative analysis of two such scaffolds: 1-Benzylpiperidin-2-one and 1-Benzyl-4-piperidone, focusing on their applications, synthesis, and the biological activities of their derivatives, supported by experimental data.
While both molecules share the N-benzylpiperidine core, the position of the carbonyl group—at the 2-position (a lactam) for the former and the 4-position (a ketone) for the latter—imparts distinct chemical properties that have led to vastly different trajectories in drug discovery.
At a Glance: Key Physicochemical Properties
A fundamental comparison of the two scaffolds reveals their basic chemical characteristics.
| Property | This compound | 1-Benzyl-4-piperidone |
| IUPAC Name | This compound | 1-benzylpiperidin-4-one |
| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol | 189.25 g/mol |
| Structure | Contains a lactam (cyclic amide) moiety | Contains a ketone moiety |
| CAS Number | 4783-65-7 | 3612-20-2 |
1-Benzyl-4-piperidone: A Versatile and Widely Utilized Scaffold
1-Benzyl-4-piperidone has established itself as a pivotal intermediate in the synthesis of a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[2] Its symmetrical structure and the reactivity of the ketone at the 4-position offer a convenient platform for extensive functionalization.
Key Therapeutic Areas and Biological Activities
Derivatives of 1-benzyl-4-piperidone have shown significant promise in several therapeutic areas:
-
Alzheimer's Disease (Acetylcholinesterase Inhibitors): A substantial body of research has focused on developing acetylcholinesterase (AChE) inhibitors based on the 1-benzylpiperidine scaffold. These compounds aim to increase acetylcholine levels in the brain, a key strategy in managing Alzheimer's symptoms.[3] The N-benzyl group often plays a crucial role in binding to the enzyme's active site through cation-π interactions.[2]
-
Oncology (Menin Inhibitors): 1-Benzyl-4-piperidone is a key intermediate in the synthesis of menin inhibitors, which are being investigated for the treatment of acute leukemia with mixed lineage leukemia (MLL) fusions.[4] These inhibitors disrupt the menin-MLL protein-protein interaction, which is critical for the proliferation of certain leukemia cells.[4]
-
Antimicrobial Agents: Derivatives of 1-benzyl-4-piperidone have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some of these compounds exhibit potent activity against various bacterial and fungal strains.[5]
Quantitative Data on Biological Activity of 1-Benzyl-4-piperidone Derivatives
The following table summarizes the biological activity of some notable derivatives synthesized from 1-benzyl-4-piperidone.
| Derivative Class | Target | Key Compound(s) | IC₅₀/Activity | Reference |
| Acetylcholinesterase Inhibitors | Acetylcholinesterase (AChE) | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.56 nM | [6] |
| Acetylcholinesterase Inhibitors | Acetylcholinesterase (AChE) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil) | 5.7 nM | [3] |
| Dual AChE/SERT Inhibitors | Acetylcholinesterase (AChE) | Compound 19 (a 2-phenylacetate derivative) | 5.10 µM | [7][8] |
| Dual AChE/SERT Inhibitors | Butyrylcholinesterase (BuChE) | Compound 21 (a 2,2-diphenylacetate derivative) | 6.16 µM | [7][8] |
| Dual AChE/SERT Inhibitors | Serotonin Transporter (SERT) | Compounds 12-16 | Kᵢ in low µM range | [7][8] |
| Antimicrobial Agents | Aspergillus niger (fungus) | Various oxime, semicarbazone, and thiosemicarbazone derivatives | Potent activity | [5] |
| Antimicrobial Agents | Escherichia coli (bacteria) | Various oxime, semicarbazone, and thiosemicarbazone derivatives | Potent activity | [5] |
This compound: An Understated Player
In stark contrast to its 4-piperidone isomer, this compound (also known as N-benzyl-δ-valerolactam) appears to be a less explored scaffold in the context of drug design, with a notable scarcity of published experimental data on its use as a direct precursor for therapeutic agents.
The core structure of this compound is a lactam, a cyclic amide. The chemistry and reactivity of lactams differ significantly from ketones. While the carbonyl group in a ketone is primarily electrophilic and readily undergoes nucleophilic addition, the amide bond in a lactam is less reactive due to resonance, though it can be cleaved under hydrolytic conditions or reduced. This difference in reactivity likely contributes to the distinct synthetic applications of the two scaffolds.
The broader class of β-lactams, of which this compound is a six-membered ring homologue (δ-lactam), is famously associated with antibacterial activity (e.g., penicillins and cephalosporins). However, specific and extensive research into the therapeutic applications of this compound derivatives beyond this general classification is not well-documented in publicly available literature.
Experimental Protocols
Synthesis of 1-Benzyl-4-piperidone Derivatives as AChE Inhibitors
The following is a general procedure for the synthesis of 1-benzylpiperidine derivatives, which can be adapted from the synthesis of dual-target inhibitors of acetylcholinesterase and the serotonin transporter.[7][8]
Step 1: N-Benzylation of a Piperidine Derivative
-
A solution of a 4-substituted piperidine (1.0 equivalent) is prepared in a suitable solvent such as a mixture of acetonitrile and dichloromethane (3:1).
-
Anhydrous potassium carbonate (K₂CO₃) is added to the solution as a base.
-
The appropriate benzyl chloride derivative (1.1 equivalents) is added dropwise to the stirring mixture at room temperature.
-
The reaction mixture is heated to reflux and stirred for an extended period (e.g., 72 hours).
-
Upon completion, the mixture is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of K₂CO₃ (10%) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of 1-Benzyl-4-piperidone from 4-Piperidone Monohydrate Hydrochloride
A common method for the synthesis of 1-benzyl-4-piperidone involves the N-alkylation of 4-piperidone.
-
A mixture of 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate is stirred in dry N,N-dimethylformamide (DMF) at room temperature for 30 minutes.
-
Benzyl bromide is added dropwise to the reaction mixture.
-
The reaction mixture is heated at 65°C for 14 hours.
-
After cooling to room temperature, the mixture is filtered and quenched with ice water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.
Visualizing the Logic: Synthesis and Application Pathways
The following diagrams, generated using the DOT language, illustrate the central role of 1-benzyl-4-piperidone as a synthetic intermediate and the general workflow for drug discovery based on this scaffold.
Caption: Synthetic route to 1-Benzyl-4-piperidone.
Caption: Drug discovery workflow using 1-Benzyl-4-piperidone.
Conclusion
The comparison between this compound and 1-Benzyl-4-piperidone in drug design is largely a story of disparate utility driven by fundamental differences in chemical reactivity. 1-Benzyl-4-piperidone has proven to be a highly versatile and fruitful scaffold, giving rise to a plethora of derivatives with significant biological activities, most notably in the realm of CNS disorders and oncology. Its symmetric nature and the accessible chemistry of the ketone functionality have made it a favorite among medicinal chemists.
Conversely, this compound remains a relatively unexplored entity in drug discovery literature. While the lactam functionality is of interest, particularly in the context of antibacterials, it has not been leveraged to the same extent as the ketone in its isomer for generating diverse libraries of compounds for broader therapeutic applications.
For researchers and drug development professionals, 1-Benzyl-4-piperidone represents a well-trodden and validated path for the design of novel therapeutics. The potential of this compound, however, remains largely untapped and could present an opportunity for the exploration of novel chemical space, provided that its unique chemical properties can be strategically exploited to interact with new biological targets. Future research may yet uncover valuable applications for this understudied scaffold.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Efficacy of different substituted benzylpiperidine derivatives
A Comparative Guide to the Efficacy of Substituted Benzylpiperidine Derivatives
Substituted benzylpiperidine derivatives represent a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of therapeutic agents targeting various biological entities. This guide provides a comparative analysis of the efficacy of different substituted benzylpiperidine derivatives across several key therapeutic areas, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate further research and development.
Dual-Target Inhibitors for Alzheimer's Disease
A prominent strategy in Alzheimer's disease (AD) drug discovery is the development of multi-target-directed ligands. Several series of benzylpiperidine derivatives have been synthesized and evaluated for their ability to simultaneously inhibit key enzymes implicated in AD pathology.
N-Benzylpiperidine Derivatives as Dual HDAC and AChE Inhibitors
A series of N-benzylpiperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). Among the synthesized compounds, d5 and d10 demonstrated potent dual inhibitory activity.[1]
Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinones as Cholinesterase Inhibitors
In another study, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were evaluated as cholinesterase inhibitors. Compounds 15b and 15j showed significant inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]
N-Benzylpiperidine Carboxamides as Cholinesterase Inhibitors
Replacing the ester linker in a known benzylpiperidine-based acetylcholinesterase inhibitor with a more stable amide linker led to the development of novel N-benzylpiperidine carboxamide derivatives. Compounds 20 and 28 emerged as the most active analogs from this series.[3][4]
Dual AChE and SERT Inhibitors
A series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives were synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT). Compound 19 was identified as the most potent AChE inhibitor in this series, also showing moderate activity against butyrylcholinesterase (BuChE).[5]
Table 1: Comparative Efficacy of Benzylpiperidine Derivatives in Alzheimer's Disease Models
| Compound | Target(s) | IC50 (AChE) | IC50 (HDAC) | IC50 (BChE) | Ki (hSERT) | Reference(s) |
| d5 | HDAC & AChE | 6.89 µM | 0.17 µM | - | - | [1] |
| d10 | HDAC & AChE | 3.22 µM | 0.45 µM | - | - | [1] |
| 15b | AChE & BChE | 0.39 µM | - | - | - | [2] |
| 15j | AChE & BChE | - | - | 0.16 µM | - | [2] |
| 20 | AChE | 5.94 µM | - | - | - | [3] |
| 28 | AChE | 0.41 µM | - | - | - | [3] |
| 19 | AChE & SERT | 5.10 µM | - | 26.78 µM | > 100 µM | [5] |
Dual-Acting Ligands for Pain Management
The development of dual-acting ligands that target multiple receptors involved in pain signaling is a promising approach to achieving potent analgesia with fewer side effects.
Dual μ-Opioid and σ1 Receptor Ligands
A series of thirty benzylpiperidine derivatives were designed and evaluated as dual μ-opioid receptor (MOR) and sigma-1 receptor (σ₁R) ligands. Compound 52 exhibited high binding affinity for both receptors and produced potent antinociceptive effects in various mouse and rat models of pain.[6] Furthermore, compound 52 demonstrated a better safety profile with fewer MOR-related adverse effects, such as constipation and physical dependence, when compared to oxycodone.[6]
Table 2: Efficacy of a Dual MOR/σ₁R Benzylpiperidine Ligand in Pain Models
| Compound | Target(s) | Ki (MOR) | Ki (σ₁R) | ED50 (Abdominal Contraction, mice) | ED50 (Carrageenan, mice) | ED50 (Formalin, rats) | ED50 (CFA, mice) | Reference(s) |
| 52 | MOR & σ₁R | 56.4 nM | 11.0 nM | 4.04 mg/kg | 6.88 mg/kg | 13.98 mg/kg | 7.62 mg/kg | [6] |
USP7 Inhibitors for Cancer Therapy
Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that plays a crucial role in regulating the stability of oncoproteins, making it an attractive target for cancer therapy.
N-Benzylpiperidinol Derivatives as USP7 Inhibitors
A series of N-benzyl piperidinol derivatives were designed and evaluated as USP7 inhibitors. Compound L55 was identified as a highly potent and selective inhibitor of USP7.[7] In cellular assays, L55 demonstrated strong antitumor activity against prostate cancer (LNCaP) and leukemia (RS4;11) cell lines, likely by inducing cell death and cell cycle arrest.[7] Mechanistically, L55 treatment led to a dose-dependent reduction in MDM2 and DNMT1 protein levels and an increase in p53 and p21 levels.[7]
Table 3: Efficacy of an N-Benzylpiperidinol Derivative as a USP7 Inhibitor
| Compound | Target | IC50 (Enzymatic) | KD | IC50 (LNCaP cells) | IC50 (RS4;11 cells) | Reference(s) |
| L55 | USP7 | 40.8 nM | 78.3 nM | 29.6 nM | 41.6 nM | [7] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[8][9]
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
In a 96-well plate, add the assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0), DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the AChE enzyme solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add the substrate solution (ATCI) to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Radioligand Binding Assay for μ-Opioid Receptor (MOR)
This assay is used to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]DAMGO) for binding to the MOR expressed in cell membranes.
Procedure:
-
Prepare cell membrane homogenates from cells stably expressing the human MOR.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of the test compound in an incubation buffer.
-
For determining non-specific binding, a high concentration of a known non-radiolabeled MOR ligand (e.g., 10 µM Naloxone) is used.
-
Incubate the plate for a specific time at room temperature (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) to separate the bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
USP7 Inhibitor Screening Assay
This fluorogenic assay measures the deubiquitinating activity of USP7.
Principle: The assay utilizes a fluorogenic, ubiquitinated substrate (e.g., Ub-AMC). When USP7 cleaves the ubiquitin from the substrate, a fluorescent signal is produced, which can be measured with a fluorescence reader.[10][11]
Procedure:
-
In a 96-well plate, add the purified USP7 enzyme, the assay buffer, and the test compound at various concentrations.
-
Pre-incubate the enzyme with the test compound for a specified period.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Incubate the plate at a controlled temperature.
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
The activity of USP7 is proportional to the fluorescent signal. Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
μ-Opioid Receptor (MOR) Signaling
The MOR is a G protein-coupled receptor (GPCR). Agonist binding to MOR primarily activates inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels.[12] This signaling cascade is central to the analgesic effects of opioids. MOR activation can also trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as initiating alternative signaling pathways.[12]
Caption: Simplified signaling pathway of the μ-Opioid Receptor (MOR).
Sigma-1 Receptor (σ₁R) Signaling
The σ₁R is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[13] Under resting conditions, it is complexed with the binding immunoglobulin protein (BiP). Upon stimulation by ligands or cellular stress, σ₁R dissociates from BiP and can translocate to other cellular compartments, including the plasma membrane.[13] It modulates a variety of signaling pathways by interacting with and regulating the function of numerous proteins, including ion channels (such as Ca²⁺, K⁺, and Na⁺ channels) and other receptors like the NMDA receptor.[14][15][16]
Caption: Overview of Sigma-1 Receptor (σ₁R) activation and function.
USP7-p53 Signaling Pathway in Cancer
USP7 deubiquitinates and stabilizes several proteins, including MDM2, which is a primary negative regulator of the p53 tumor suppressor. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Inhibition of USP7 by compounds like the N-benzylpiperidinol derivative L55 disrupts this process. This leads to the accumulation of p53, which in turn can activate downstream targets like p21, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action for USP7 inhibitors in the p53 pathway.
General Experimental Workflow for In Vitro Drug Evaluation
The evaluation of novel benzylpiperidine derivatives typically follows a standardized in vitro workflow to determine their potency and selectivity.
Caption: A typical in vitro experimental workflow for drug evaluation.
References
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antimicrobial Activity of N-benzyl piperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. N-benzyl piperidin-4-one derivatives have emerged as a promising class of compounds with a scaffold amenable to chemical modifications, leading to a wide spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of various N-benzyl piperidin-4-one derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and drug discovery efforts.
Data Summary: Antimicrobial Activity
The antimicrobial potential of N-benzyl piperidin-4-one derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of different derivatives against a range of pathogenic bacteria and fungi, as reported in the scientific literature. Lower MIC values indicate higher antimicrobial activity.
Table 1: Antibacterial Activity of N-benzyl piperidin-4-one Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Bacillus subtilis | Enterobacter sp. | Reference |
| Derivative A (thiosemicarbazone) | - | - | - | - | [1] |
| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Lower MIC | Higher MIC | Not Reported | Higher MIC | [1] |
| Derivative B (unsubstituted) | Higher MIC | Lower MIC | Not Reported | Lower MIC | [1] |
| 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one | Higher MIC | Lower MIC | Not Reported | Lower MIC | [1] |
| Standard Drug (Ampicillin) | - | - | - | - | [2] |
Data synthesized from multiple sources.[1][2] Specific values were not consistently reported across all studies for direct numerical comparison in a single table.
Table 2: Antifungal Activity of N-benzyl piperidin-4-one Derivatives (MIC in µg/mL)
| Compound/Derivative | Aspergillus niger | Candida albicans | Reference |
| N-benzyl piperidin-4-one semicarbazone/thiosemicarbazone derivatives | Potent Activity | - | [3] |
| DALIL1 | - | Potent Activity | [4] |
Note: The term "Potent Activity" is used where specific MIC values were not provided in the source material.[3][4]
Key Findings from Comparative Analysis
Several studies indicate that the antimicrobial activity of the N-benzyl piperidin-4-one scaffold can be significantly modulated by the nature of the substituent. For instance, the introduction of a thiosemicarbazone moiety has been shown to enhance antibacterial activity against certain strains.[1] One study demonstrated that a novel synthesized piperidin-4-one derivative, (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide, exhibited higher antimicrobial activity compared to its precursor.[1] Furthermore, some derivatives have shown very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity of N-benzyl piperidin-4-one derivatives.
Agar Dilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.
a. Preparation of Media:
-
Mueller-Hinton Agar is prepared according to the manufacturer's instructions, sterilized by autoclaving, and cooled to 45-50°C in a water bath.
b. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the N-benzyl piperidin-4-one derivative is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
c. Preparation of Agar Plates with Antimicrobial Agent:
-
Serial twofold dilutions of the antimicrobial agent are prepared.
-
A specific volume of each dilution is added to molten Mueller-Hinton Agar to achieve the desired final concentrations.
-
The agar and antimicrobial agent mixture is poured into sterile Petri dishes and allowed to solidify.
-
A control plate containing only the agar and the solvent (without the antimicrobial agent) is also prepared.
d. Inoculum Preparation:
-
Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.
e. Inoculation and Incubation:
-
The prepared agar plates are spot-inoculated with the standardized bacterial suspensions.
-
The plates are allowed to dry at room temperature before being inverted and incubated at 35-37°C for 18-24 hours.
f. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Broth Dilution Method
This method is also used to determine the MIC of an antimicrobial agent and can be performed in tubes or microtiter plates.
a. Preparation of Media and Antimicrobial Agent:
-
A suitable broth medium (e.g., Mueller-Hinton Broth) is used.
-
Serial twofold dilutions of the N-benzyl piperidin-4-one derivative are prepared in the broth.
b. Inoculum Preparation:
-
A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes or wells.
c. Inoculation and Incubation:
-
Each tube or well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
-
The tubes or microtiter plates are incubated at 35-37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of N-benzyl piperidin-4-one derivatives.
Caption: Workflow for Synthesis and Antimicrobial Screening.
This guide provides a foundational comparison of the antimicrobial activities of N-benzyl piperidin-4-one derivatives. Further research, including structure-activity relationship (SAR) studies and investigations into their mechanisms of action, is crucial for the development of these promising compounds into effective antimicrobial agents.
References
- 1. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative In Vitro Evaluation of Novel 1-Benzylpiperidine Derivatives as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel 1-benzylpiperidine compounds, evaluating their in vitro efficacy as cholinesterase inhibitors, a key therapeutic target in Alzheimer's disease. The following sections present quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of their potential. The 1-benzylpiperidine scaffold is a versatile structure in medicinal chemistry, often found in molecules targeting the central nervous system (CNS).[1] Derivatives have been widely explored for their potential in treating neurodegenerative disorders.[1]
Quantitative Data Summary
The inhibitory activities of several novel 1-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized below. These values, presented as IC50 (the concentration required to inhibit 50% of the enzyme's activity), are crucial for comparing the potency of these compounds. Lower IC50 values indicate higher potency. The data is compiled from various in vitro studies.[2][3]
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
| Compound 19 | AChE | Moderate Inhibition | - | [2][4] |
| BuChE | Moderate Inhibition | [2][4] | ||
| Compound 21 | AChE | Low Affinity | - | [2][4] |
| BuChE | Good Inhibition | - | [2][4] | |
| Compound 13e (E2020) | AChE | 0.0057 | 1250 | [5] |
| BuChE | 7.125 | [5] | ||
| Compound 15b | eeAChE | 0.39 ± 0.11 | 0.59 | [3] |
| eqBChE | 0.66 ± 0.16 | [3] | ||
| huAChE | 1.49 ± 0.43 | 1.12 | [3] | |
| huBChE | 1.33 ± 0.55 | [3] | ||
| Compound 15j | eeAChE | 0.39 ± 0.15 | 2.44 | [3] |
| eqBChE | 0.16 ± 0.04 | [3] | ||
| huAChE | 1.25 ± 0.48 | 1.89 | [3] | |
| huBChE | 0.66 ± 0.22 | [3] | ||
| Lead Compound 5 | AChE | 0.03 ± 0.07 | - | [6] |
| Compound 20 | AChE | 5.94 ± 1.08 | - | [6] |
| Compound 28 | AChE | 0.41 ± 1.25 | - | [6] |
eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase. A dash (-) indicates that the data was not provided in the cited source.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the evaluation of the 1-benzylpiperidine compounds.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase.[2][3][7]
Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by the respective enzyme to produce thiocholine. This product then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[7] The rate of color change is proportional to the enzyme activity.
Procedure:
-
Preparation of Reagents: Prepare solutions of the test compounds, acetylcholinesterase (from electric eel or human recombinant), butyrylcholinesterase (from equine serum or human recombinant), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the AChE or BuChE solution to each well.
-
Incubation: Incubate the plate at a controlled temperature, typically 37°C.[7]
-
Substrate Addition: After a brief pre-incubation period, add the ATCI or BTCI solution to start the enzymatic reaction.[7]
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and, conversely, the cytotoxic potential of a compound.[8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^3 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the 1-benzylpiperidine compounds for a specified period, typically 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value for cytotoxicity can be determined by plotting cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro evaluation of 1-benzylpiperidine compounds.
Caption: Workflow for the in vitro evaluation of 1-benzylpiperidine compounds.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
The Multifaceted Therapeutic Potential of 1-Benzylpiperidin-2-one Derivatives: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly turning their attention to 1-benzylpiperidin-2-one derivatives, a class of compounds demonstrating significant promise in the fields of neurodegenerative disease and oncology. This guide provides a comprehensive comparison of their structure-activity relationships (SAR), supported by experimental data, to illuminate their therapeutic potential.
The core structure of 1-benzylpiperidine and its derivatives has been identified as a privileged scaffold in medicinal chemistry, offering a versatile platform for developing therapeutic agents targeting enzymes and receptors in the central nervous system (CNS).[1] Modifications to this core structure have led to the development of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease, as well as compounds with significant anticancer properties.
Unraveling the Structure-Activity Relationship in Cholinesterase Inhibition
A primary focus of research into 1-benzylpiperidine derivatives has been their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2][3][4] The N-benzyl group is crucial for activity, often establishing cation-π interactions within the active site of acetylcholinesterase.[1]
Key SAR insights for cholinesterase inhibition include:
-
Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly influence inhibitory activity.
-
Modifications at the 4-Position of the Piperidine Ring: Introducing bulky or rigid moieties at this position can enhance potency. For example, replacing a 2-isoindoline moiety with an indanone moiety can be done without a major loss in potency.[5]
-
Nitrogen Atom of the Piperidine Ring: The basicity of the piperidine nitrogen appears to be crucial for activity.[6]
One of the most potent anti-AChE inhibitors identified is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), with an IC50 value of 5.7 nM.[5] This compound demonstrates a selective affinity for AChE that is 1250 times greater than for butyrylcholinesterase.[5] Another potent inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibits an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE.[6]
Comparative Inhibitory Activities of 1-Benzylpiperidine Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
| 15b | eeAChE | 0.39 ± 0.11 µM | [2] |
| 15j | eqBChE | 0.16 ± 0.04 µM | [2] |
| 13e (E2020) | AChE | 5.7 nM | [5] |
| 21 | AChE | 0.56 nM | [6] |
| 19 | h-AChE | 5.10 ± 0.24 µM | [3][7] |
| 19 | BuChE | 26.78 ± 0.81 µM | [3][7] |
| 21 | BuChE | 6.16 ± 0.29 µM | [3] |
Exploring the Anticancer Potential of 1-Benzylpiperidine Derivatives
Beyond neurodegenerative diseases, 1-benzylpiperidine derivatives have also been investigated as potential anticancer agents.[8] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their anticancer activity.[8] Among these, compound 5h was identified as the most potent, with IC50 values of 15.70 ± 0.28 µM against SW480 (colorectal cancer) and 16.50 ± 4.90 µM against MCF-7 (breast cancer) cell lines.[8]
Cytotoxic Activity of 1-Benzylpiperidine Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| 5h | SW480 (colorectal cancer) | 15.70 ± 0.28 µM | [8] |
| 5h | MCF-7 (breast cancer) | 16.50 ± 4.90 µM | [8] |
| 5b | MCF-7 (breast cancer) | 14.15 µM | [8] |
| 5b | SW480 (colorectal cancer) | 31.75 µM | [8] |
| L55 | LNCaP (prostate cancer) | 29.6 nM | [9] |
| L55 | RS4;11 (leukemia) | 41.6 nM | [9] |
Experimental Protocols
Synthesis of 1-Benzylpiperidine Derivatives
A common method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with an appropriate benzyl halide.[1] The general procedure involves dissolving the piperidine derivative in a suitable solvent, such as dichloromethane, followed by the addition of a base and the benzyl halide. The reaction mixture is typically stirred at room temperature until completion.
Another approach involves the N-acylation of piperidine with a substituted benzoyl chloride to produce 1-benzoylpiperidine derivatives.[1]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE and BChE is often evaluated using a colorimetric method described by Ellman.[2][10]
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Procedure:
-
A solution of the test compound, AChE or BChE, and DTNB in a suitable buffer is prepared.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The absorbance is measured at a specific wavelength over time to determine the rate of the reaction.
-
The percent inhibition of the enzyme activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period.
-
An MTT solution is added to each well, and the plates are incubated to allow for formazan formation.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
Visualizing the Structure-Activity Relationship and Experimental Workflow
Caption: Key structural modifications influencing the cholinesterase inhibitory activity of 1-benzylpiperidine derivatives.
Caption: General experimental workflow for the evaluation of 1-benzylpiperidine derivatives as cholinesterase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the synthetic utility of 2-benzylpiperidine and N-benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic and medicinal chemistry, piperidine scaffolds are foundational motifs present in a vast array of pharmaceuticals and biologically active compounds. Among their many derivatives, 2-benzylpiperidine and N-benzylpiperidine are two isomeric structures whose synthetic applications diverge significantly due to the seemingly minor difference in the benzyl group's point of attachment. This guide provides a comparative analysis of their synthetic utility, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate building block for their synthetic campaigns.
Structural and Reactivity Overview
The key difference between 2-benzylpiperidine and N-benzylpiperidine lies in the location of the benzyl substituent. In 2-benzylpiperidine, the group is attached to a carbon atom (C2) adjacent to the nitrogen, creating a chiral center. In N-benzylpiperidine, the group is attached directly to the piperidine nitrogen. This fundamental structural distinction dictates their primary roles in synthesis.
-
2-Benzylpiperidine: The presence of a stereocenter at the C2 position and the steric bulk of the benzyl group make it a valuable tool for asymmetric synthesis , where it can act as a chiral auxiliary or a chiral building block. The secondary amine remains a reactive site for further functionalization.
-
N-Benzylpiperidine: The benzyl group acts as a robust protecting group for the piperidine nitrogen. The N-benzyl bond is stable to many reaction conditions but can be selectively cleaved, most commonly via catalytic hydrogenolysis. This allows for modification of other parts of the piperidine ring before revealing the secondary amine for subsequent reactions.
Comparative Data of Synthetic Applications
The distinct applications of these two isomers are best illustrated by comparing the typical reactions they are involved in, their objectives, and representative outcomes.
| Parameter | 2-Benzylpiperidine | N-Benzylpiperidine |
| Primary Synthetic Role | Chiral Auxiliary / Chiral Scaffold | N-Protected Intermediate |
| Key Transformation | Diastereoselective C-C bond formation (e.g., enolate alkylation) | Protection/Deprotection of piperidine nitrogen |
| Objective | To control stereochemistry at a new chiral center. | To allow reactions elsewhere on the molecule without interference from the piperidine nitrogen. |
| Typical Reaction | Asymmetric alkylation of an N-acyl derivative. | Catalytic hydrogenolysis to remove the N-benzyl group. |
| Key Reagents | Strong base (LDA, n-BuLi), electrophile (e.g., Benzyl Bromide). | H₂, Palladium on Carbon (Pd/C) catalyst. |
| Typical Yield | 60-75% (over 3 steps: acylation, alkylation, cleavage).[1] | >95% (for the deprotection step). |
| Stereochemical Outcome | High diastereoselectivity (>96% de).[1] | Not applicable (achiral transformation). |
Application in Asymmetric Synthesis: 2-Benzylpiperidine
2-Benzylpiperidine is a promising chiral auxiliary for directing stereoselective transformations.[2] Its conformational rigidity and the steric hindrance provided by the benzyl group can effectively shield one face of a reactive intermediate, such as an enolate, leading to high diastereoselectivity.
While specific data for 2-benzylpiperidine as an auxiliary is emerging, the methodology closely follows well-established protocols for auxiliaries like Evans' oxazolidinones.
Experimental Protocol: Diastereoselective Alkylation (Conceptual Model)
This protocol is based on established methods for analogous chiral auxiliaries.[1]
-
Acylation: To a solution of (S)-2-benzylpiperidine (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq). Slowly add the desired acid chloride (e.g., propionyl chloride, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC). Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify by flash chromatography to yield the N-acylpiperidine.
-
Enolate Formation and Alkylation: Dissolve the N-acylpiperidine (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere. Add lithium diisopropylamide (LDA, 1.05 eq) dropwise and stir for 30 minutes. Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4 hours.[1]
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by flash chromatography to isolate the alkylated product. Diastereomeric excess can be determined by NMR or chiral HPLC.
-
Auxiliary Cleavage: Dissolve the purified product (1.0 eq) in a 3:1 mixture of THF/water and cool to 0 °C. Add lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq).[1] Stir vigorously for 4 hours. Quench with aqueous sodium sulfite, and extract with an organic solvent to recover the 2-benzylpiperidine auxiliary. Acidify the aqueous layer with 1 M HCl and extract to isolate the final enantiomerically enriched carboxylic acid.
Application in Protecting Group Strategy: N-Benzylpiperidine
The paramount use of N-benzylpiperidine is as a stable, masked form of a secondary piperidine. The N-benzyl group is readily installed and, crucially, can be removed under specific, mild conditions that often leave other functional groups intact. This strategy is central to the synthesis of numerous pharmaceuticals, including the Alzheimer's drug Donepezil.[3][4][5]
Experimental Protocol: N-Benzylation of Piperidine
-
Setup: To a round-bottom flask, add piperidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as acetonitrile or DMF.
-
Reaction: Stir the suspension at room temperature. Slowly add benzyl bromide (BnBr, 1.05 eq) dropwise.
-
Monitoring: Gently heat the reaction to 50-60 °C and monitor its progress by TLC until the starting piperidine is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-benzylpiperidine, which can be purified by distillation or chromatography if necessary.
Experimental Protocol: N-Debenzylation via Catalytic Hydrogenolysis
This is a widely used and efficient method for removing the N-benzyl group.[6][7]
-
Setup: Dissolve the N-benzylpiperidine derivative (1.0 eq) in a solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd).
-
Reaction: Place the flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate contains the deprotected piperidine derivative. Concentrate the filtrate under reduced pressure to obtain the final product.
Conclusion
While 2-benzylpiperidine and N-benzylpiperidine are structural isomers, their synthetic utilities are distinct and complementary rather than competitive.
-
Choose 2-Benzylpiperidine when the goal is to introduce chirality. Its role as a chiral building block or auxiliary is central to constructing complex, stereochemically defined molecules. It is a tool for asymmetric control .
-
Choose N-Benzylpiperidine when the piperidine nitrogen requires protection to enable synthetic transformations elsewhere on the scaffold. It is a cornerstone of protecting group strategies , facilitating multi-step syntheses of complex targets like Donepezil.
A clear understanding of these differing roles is crucial for drug development professionals and synthetic chemists to devise efficient and effective synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROCESS AND INTERMEDIATE FOR PREPARATION OF DONEPEZIL - Patent 1973878 [data.epo.org]
- 4. Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 6. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Benzylpiperidin-2-one: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Benzylpiperidin-2-one, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is classified as an irritant.[1]
Key Hazards:
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Wear suitable chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various chemical data sources.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol [1][2] |
| Density | 1.07 g/mL at 25 °C[1][3] |
| Boiling Point | 147 °C at 0.125 mmHg[1][3] |
| Flash Point | >230 °F (>110 °C)[3][4] |
| CAS Number | 4783-65-7[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] The primary principle is to collect, label, and transfer the waste to an approved waste disposal facility, typically coordinated through your institution's Environmental Health and Safety (EHS) department.[5][6]
Experimental Protocol: Waste Collection and Disposal
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Select a suitable, leak-proof container for waste accumulation. The original product container is often a good choice.[9]
-
The container must be made of a material compatible with this compound.
-
Ensure the container has a secure, screw-on cap to prevent leaks and spills.[10]
-
The container should be kept closed at all times, except when adding waste.[5]
-
-
Labeling:
-
Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
-
This area should be under the direct control of laboratory personnel and away from general traffic.[6]
-
Utilize secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks.[10]
-
-
Arranging for Disposal:
-
Once the waste container is full or when the chemical is no longer needed, contact your institution's EHS department to schedule a waste pickup.[5]
-
Follow their specific procedures for requesting a collection. Do not attempt to transport the hazardous waste outside of the laboratory yourself.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or glassware, that are contaminated with this compound must also be disposed of as hazardous waste.[5]
-
Solid contaminated waste should be collected in a separate, clearly labeled, and sealed container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 1-Benzyl-2-piperidone | C12H15NO | CID 5170076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BENZYL-2-PIPERIDONE 98+% | 4783-65-7 [chemicalbook.com]
- 4. 1-Benzylpiperidone | CAS#:4783-65-7 | Chemsrc [chemsrc.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Benzylpiperidin-2-one
Essential Safety and Handling Guide for 1-Benzylpiperidin-2-one
This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (CAS: 4783-65-7). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Physicochemical and Hazard Data
Proper handling of any chemical begins with a clear understanding of its properties and associated hazards. The following tables summarize key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO | [1][2][3][4] |
| Molar Mass | 189.25 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 1.07 g/mL at 25 °C | [1][3][5] |
| Boiling Point | 147 °C at 0.125 mmHg | [1][3][5] |
| Flash Point | >110 °C (>230 °F) | [3][5] |
| Refractive Index | n20/D 1.553 | [1][3][5] |
Table 2: Hazard Identification for this compound
| Hazard Classification | GHS Code | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through skin contact, eye contact, or inhalation.
Eye and Face Protection
-
Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Secondary Protection: When there is a risk of splashing, a face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
-
Protective Clothing: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[1]
-
Footwear: Fully enclosed shoes made of a non-porous material are mandatory. Do not wear open-toed shoes in the laboratory.
Respiratory Protection
-
Primary Control: All handling of this compound that may generate vapors or mists must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Secondary Control: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. Ensure proper fit testing and training before use.
Operational and Disposal Plans
The following step-by-step procedures outline the safe handling and disposal of this compound.
Experimental Workflow: Safe Handling Protocol
This workflow provides a logical sequence for handling the chemical, from initial preparation to post-experiment cleanup.
Caption: Workflow for safe handling of this compound.
Step-by-Step Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated waste stream for non-halogenated organic waste.[6] Do not mix with other waste categories like aqueous, solid, or halogenated waste.[6]
-
Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the substance. The container must have a secure, tight-fitting lid.[6][7]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE".[7] The label must also include the full chemical name, "this compound," an approximate concentration, and the appropriate hazard pictograms (e.g., irritant).[6]
-
Storage: Keep the waste container sealed at all times, except when adding waste.[7] Store the container in a designated, well-ventilated, and secure area, preferably within secondary containment, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spills and Exposure
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[8]
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[8]
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
References
- 1. chembk.com [chembk.com]
- 2. 1-BENZYL-2-PIPERIDONE 98+% - Safety Data Sheet [chemicalbook.com]
- 3. 1-Benzylpiperidone | CAS#:4783-65-7 | Chemsrc [chemsrc.com]
- 4. 1-Benzyl-2-piperidone | C12H15NO | CID 5170076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BENZYL-2-PIPERIDONE 98+% | 4783-65-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
